2,3-Dichloro-6-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dichloro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCOVUDTFKIURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983629 | |
| Record name | 2,3-Dichloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65078-77-5 | |
| Record name | 2,3-Dichloro-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65078-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-6-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065078775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloro-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichloro-6-nitroaniline (CAS: 65078-77-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-nitroaniline, a key chemical intermediate. The document details its physicochemical properties, safety and handling protocols, synthesis methods, and applications in various fields, particularly in the development of pharmaceuticals and agrochemicals.
Core Physicochemical Properties
This compound is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂.[1] It is characterized by a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an amino group. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.
| Property | Value | Reference |
| CAS Number | 65078-77-5 | [2][3] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2][3] |
| Molecular Weight | 207.01 g/mol | [2][3][4] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 166.7 °C | [3] |
| Boiling Point | 323.5 °C at 760 mmHg | [2] |
| Density | 1.624 g/cm³ | [2] |
| Solubility | Practically insoluble in water (0.05 g/L at 25 °C) | [3] |
| Vapor Pressure | 0.000261 mmHg at 25°C | [2] |
| Flash Point | 149.4 °C | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][4]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) and Safety Measures:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Synthesis of this compound
The primary industrial synthesis of this compound involves the ammonolysis of 2,3,4-trichloronitrobenzene.[3] This nucleophilic aromatic substitution reaction is typically carried out under high pressure and temperature.
Experimental Protocol: Ammonolysis of 2,3,4-trichloronitrobenzene
This protocol is based on a patented industrial method.
Materials:
-
2,3,4-trichloronitrobenzene
-
30% Ammonia (B1221849) water
-
Water
-
p-hydroxybenzenesulfonic acid (catalyst)
-
Autoclave (high-pressure kettle)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge a high-pressure autoclave with 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[3]
-
Seal the autoclave and commence stirring.
-
Heat the mixture to 80 °C. The pressure will rise to approximately 0.3 MPa.
-
Maintain the reaction at this temperature and pressure for 6 hours with continuous stirring.[3]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent any residual pressure and carefully open the autoclave.
-
Filter the resulting solid product from the reaction mixture using suction filtration.
-
Wash the collected solid with water to remove any residual impurities.[3]
-
Dry the purified product in an oven to obtain this compound.
This method is reported to produce a high yield (up to 99.5%) and high purity (over 99%) product.[1]
Logical Workflow for the Synthesis of this compound:
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules.
-
Agrochemicals: It is a crucial precursor in the production of the selective herbicide aclonifen.[1]
-
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antimicrobial agents.[1] Some research has explored its potential anti-HIV activity, with a proposed mechanism involving the blockage of electron transfer in viral DNA polymerases, though this requires further investigation.[1]
-
Dyes and Pigments: Its chemical structure makes it a useful building block in the manufacturing of certain dyes.[1]
Chemical Reactivity and Further Synthesis:
The chemical reactivity of this compound allows for several types of subsequent reactions:
-
Reduction: The nitro group can be reduced to an amino group, yielding a diamine derivative that can be used in further synthetic steps.[1]
-
Ammonolysis: Under certain conditions, the chlorine atoms can be substituted by amino groups.[1]
-
Nitration: Additional nitro groups can be introduced onto the aromatic ring under specific nitrating conditions.[1]
Relationship between this compound and its Applications:
Caption: A diagram showing the role of this compound as a precursor in various industrial applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dichloro-6-nitroaniline (CAS No. 65078-77-5), a key chemical intermediate in the synthesis of various agrochemicals and dyes. This document collates available data on its molecular structure, physicochemical properties, synthesis, and potential biological activities. Detailed experimental protocols for its synthesis are provided, along with a summary of its known safety and handling information. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a substituted aniline (B41778) that serves as a crucial building block in the synthesis of a variety of organic compounds.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an amino group, imparts unique reactivity that is leveraged in various industrial applications.[2][3] Primarily, it is recognized as a key precursor in the manufacturing of the herbicide aclonifen.[1] Additionally, its chemical properties make it a valuable intermediate in the production of various dyes and pigments.[1] Recent studies have also suggested potential antimicrobial and anti-HIV activities, sparking interest in its application in pharmaceutical research.[2][4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][5] |
| Molecular Weight | 207.01 g/mol | [2][5] |
| CAS Number | 65078-77-5 | [5] |
| Appearance | Yellow to orange crystalline solid | [6] |
| Melting Point | 166.7 °C | [2] |
| Boiling Point (Predicted) | 323.5 ± 37.0 °C | [2] |
| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). | [6] |
| InChI | InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | [2][7] |
| SMILES | Nc1c(Cl)c(Cl)ccc1--INVALID-LINK--[O-] | [7] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the two chlorine atoms and the nitro group deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution.[6] The amino group, being an activating group, directs electrophiles to the ortho and para positions relative to it, although the overall deactivation of the ring makes such reactions challenging.
Key reactions involving this compound include:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2,3-dichloro-1,6-diaminobenzene. This transformation is a common strategy in the synthesis of more complex molecules.
-
Reactions of the Amino Group: The amino group can undergo typical reactions such as diazotization followed by various coupling reactions, acylation, and alkylation, providing pathways to a diverse range of derivatives.
-
Nucleophilic Aromatic Substitution: The chlorine atoms can be susceptible to displacement by strong nucleophiles under forcing conditions, although this is less common than reactions involving the other functional groups.
Experimental Protocols
Synthesis of this compound via Ammonolysis
The industrial synthesis of this compound is typically achieved through the ammonolysis of 2,3,4-trichloronitrobenzene. This method has been reported to produce high yields and purity.[2][8][9]
Materials:
-
2,3,4-Trichloronitrobenzene
-
30% Ammonia (B1221849) water
-
Water
-
p-Hydroxybenzenesulfonic acid (catalyst)
-
High-pressure autoclave
-
Into a high-pressure autoclave, add 240 g of water, 240 g of 30% ammonia water, 120 g of 2,3,4-trichloronitrobenzene, and 6 g of p-hydroxybenzenesulfonic acid.
-
Seal the autoclave and commence stirring the mixture.
-
Heat the reaction mixture to 80 °C. The internal pressure will rise to approximately 0.3 MPa.
-
Maintain the reaction at this temperature and pressure for 6 hours with continuous stirring.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any residual pressure and open the autoclave.
-
Filter the resulting solid product from the reaction mixture using suction filtration.
-
Wash the collected solid with water to remove any remaining impurities.
-
Dry the purified product to obtain this compound.
This protocol has been reported to yield a product with a purity of up to 99.5% and a yield of 99.1%.[8]
Purification
The crude this compound obtained from the synthesis can be further purified by recrystallization. A suitable solvent for recrystallization is methanol.[10]
Procedure: [10]
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature.
-
Cool the solution further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for method development.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine, the N-O stretches of the nitro group, and the C-Cl and C=C bonds of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Biological Activity and Potential Applications
Preliminary studies have indicated that this compound may possess biological activity.
-
Antimicrobial Properties: Some research suggests that this compound exhibits antimicrobial effects against various pathogens.[2] However, the specific mechanism of action has not been fully elucidated but may involve the disruption of bacterial cell wall synthesis or essential metabolic processes.[2]
-
Anti-HIV Activity: There is a proposed mechanism for anti-HIV activity that involves the ability of the compound to block electron transfer in viral DNA polymerases, which would hinder HIV replication.[2][4] This hypothesis requires further investigation to be substantiated.
These preliminary findings suggest that this compound and its derivatives could be of interest for further investigation in the development of new therapeutic agents.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
-
Toxicity: It can be harmful if swallowed, inhaled, or absorbed through the skin.[2] It may cause irritation to the skin, eyes, and respiratory tract.[2]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Visualizations
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between the synthesis, properties, and applications of this compound.
Conclusion
This compound is a versatile chemical intermediate with established applications in the agrochemical and dye industries. This technical guide has summarized its key physical and chemical properties and provided detailed experimental protocols for its synthesis. While preliminary studies suggest potential for biological activity, further research is required to fully elucidate its mechanisms of action and therapeutic potential. The information presented herein serves as a foundational resource for scientists and researchers working with this compound, enabling a better understanding of its characteristics and facilitating its use in further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. 2,4-Dichloro-6-nitroaniline [webbook.nist.gov]
- 8. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 9. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2,3-Dichloro-6-nitroaniline: Synthesis, Properties, and Applications in Drug Development and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dichloro-6-nitroaniline, a key chemical intermediate in the synthesis of various bioactive molecules. The document details its molecular structure, physicochemical properties, experimental protocols for its synthesis, and its significant applications in the development of pharmaceuticals and agrochemicals.
Core Molecular and Physicochemical Properties
This compound is an aromatic compound with the chemical formula C₆H₄Cl₂N₂O₂.[1] Its structure consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 6, and an aniline (B41778) group at position 1. This specific arrangement of functional groups imparts distinct chemical reactivity and is crucial for its role as a precursor in various synthetic pathways.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol [1] |
| CAS Number | 65078-77-5 |
| IUPAC Name | This compound |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 163-166 °C |
| Boiling Point | 323.5 °C (predicted) |
| Density | 1.624 g/cm³ (predicted) |
Experimental Protocol: Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the ammonolysis of 2,3,4-trichloronitrobenzene. The following is a detailed methodology based on established protocols.
Materials:
-
2,3,4-trichloronitrobenzene
-
Aqueous ammonia (B1221849) (30%)
-
Water
-
Sulfur-containing catalyst (e.g., p-hydroxybenzenesulfonic acid)
-
Autoclave (high-pressure reactor)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: Into a high-pressure autoclave, charge 240g of water, 480g of 30% aqueous ammonia, 120g of 2,3,4-trichloronitrobenzene, and 6g of a sulfur-containing catalyst.[2]
-
Reaction Conditions: Seal the autoclave and commence stirring. Heat the mixture to a temperature of 80-145°C and maintain a pressure of 0.3 MPa.[2] Continue the reaction under these conditions for approximately 5-6 hours.
-
Cooling and Filtration: Upon completion of the reaction, cool the autoclave to room temperature. Carefully vent any residual pressure and open the reactor. The resulting solid product is collected by suction filtration.
-
Washing and Purification: The filter cake is washed with hot water (40-60°C) until the filtrate is neutral. This step is crucial for removing any unreacted starting materials and water-soluble byproducts.
-
Drying: The purified this compound is then dried in an oven to remove residual moisture, yielding the final product.
The purity of the final product can be assessed using techniques such as high-performance liquid chromatography (HPLC). This process typically results in a high yield and purity of this compound.
Applications in Agrochemicals and Pharmaceuticals
This compound serves as a vital building block in the synthesis of a range of commercially important molecules.
Agrochemicals: Precursor to the Herbicide Aclonifen (B195272)
A primary application of this compound is in the production of the herbicide aclonifen.[2][3] Aclonifen is a diphenyl ether herbicide used for the pre-emergence control of a variety of broadleaf and grassy weeds in crops such as sunflowers, potatoes, and peas.
Mechanism of Action of Aclonifen:
Aclonifen exhibits a novel mode of action by targeting and inhibiting solanesyl diphosphate (B83284) synthase (SPS), a key enzyme in the carotenoid biosynthesis pathway in plants.[4][5][6] Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidative damage. By inhibiting their synthesis, aclonifen leads to the bleaching of the plant and ultimately, its death.[7][8]
References
- 1. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 3. Buy this compound | 65078-77-5 [smolecule.com]
- 4. Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aclonifen targets the solanesyl diphosphate synthase, representing a novel mode of action for herbicides. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
Technical Guide: Solubility of 2,3-Dichloro-6-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the critical physicochemical parameter of solubility for the compound 2,3-Dichloro-6-nitroaniline in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound. Consequently, this guide provides a detailed, robust experimental protocol based on the "gold standard" shake-flask method to enable researchers to determine the solubility of this compound in various organic solvents of interest. The guide includes a standardized template for data presentation and a visual workflow to facilitate experimental design and execution, ensuring the generation of accurate and reproducible results essential for applications in chemical synthesis, formulation development, and toxicological studies.
Introduction
This compound is a substituted aniline (B41778) that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its physicochemical properties, particularly its solubility in organic solvents, are fundamental for process development, reaction optimization, purification, and formulation. Understanding the solubility profile is crucial for controlling reaction kinetics, selecting appropriate solvents for crystallization, and preparing solutions for analytical and biological testing.
Quantitative Solubility Data
As of the date of this guide, there is no comprehensive, publicly available dataset for the solubility of this compound in various organic solvents at different temperatures. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table is a template for recording and presenting the determined solubility values.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| e.g., Methanol (B129727) | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |
| e.g., Ethanol | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |
| e.g., Acetone | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |
| e.g., Ethyl Acetate | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |
| e.g., Toluene | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |
| e.g., Dichloromethane | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | User-determined | User-determined | e.g., HPLC-UV |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of interest (HPLC grade or equivalent)
-
Apparatus:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Procedure
Step 1: Preparation of Saturated Solution
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same solubility value.
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
To ensure complete separation of the saturated solution from the solid, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
Step 4: Quantification of Dissolved Solute The concentration of this compound in the saturated solution can be determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
3.2.1. Quantification by HPLC-UV High-Performance Liquid Chromatography is a precise method for quantifying aniline derivatives.[5][6][7]
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Chromatographic Conditions: A reversed-phase C18 column is commonly used for the analysis of aniline derivatives. A typical mobile phase could be a mixture of methanol or acetonitrile (B52724) and water. The UV detector should be set to a wavelength where this compound exhibits strong absorbance.
-
Analysis: Inject the filtered supernatant from the solubility experiment (appropriately diluted if necessary) and the calibration standards into the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
3.2.2. Quantification by UV-Vis Spectroscopy For a more direct but potentially less specific measurement, UV-Vis spectroscopy can be used.
-
Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations in the same solvent.
-
Analysis: Measure the absorbance of the filtered supernatant (appropriately diluted) and the standard solutions at λmax.
-
Calculation: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample to determine its concentration from the curve, applying Beer-Lambert's law.
Data Reporting
The solubility should be reported in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
Visualizations
The following diagrams illustrate the experimental workflow for the determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Logical relationship in solubility measurement.
References
Spectroscopic and Structural Elucidation of 2,3-Dichloro-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used to characterize the chemical structure of 2,3-dichloro-6-nitroaniline. While specific, publicly available spectral data for this compound is limited, this document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. To illustrate data presentation, spectral information for the closely related isomer, 2,4-dichloro-6-nitroaniline, is provided as a representative example.
Overview of this compound
This compound (C₆H₄Cl₂N₂O₂) is an important chemical intermediate, particularly in the synthesis of pesticides and pharmaceuticals.[1] Its molecular structure, featuring a substituted aniline (B41778) ring, gives rise to a unique spectroscopic fingerprint that can be elucidated through a combination of analytical techniques. Accurate structural confirmation is critical for quality control, reaction monitoring, and ensuring the desired biological activity of downstream products.
Experimental Protocols
A multi-spectroscopic approach is essential for the unambiguous structural determination of this compound. The general workflow for this analytical process is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2]
2.1.1 Sample Preparation A solution for NMR analysis is prepared by dissolving approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] The solution is then filtered into a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]
2.1.2 Data Acquisition ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] For a typical ¹H NMR experiment, data is acquired over a spectral width of approximately 12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio.[2] For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
2.2.1 Sample Preparation For solid samples like this compound, the KBr pellet method is common.[8][9] Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder.[8] The mixture is then pressed in a die under high pressure to form a transparent pellet.[8] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent (e.g., methylene (B1212753) chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[10]
2.2.2 Data Acquisition A background spectrum of a blank KBr pellet or the clean salt plate is recorded first.[9] The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[7] The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.[11] Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.[12]
2.3.1 Sample Introduction and Ionization The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). It is then vaporized and enters the ion source. In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of a valence electron and the formation of a positively charged molecular ion (M⁺•).[11][13]
2.3.2 Data Acquisition The molecular ion and any fragment ions produced by its decomposition are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[12] The detector records the relative abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Spectral Data Presentation
Predicted ¹H and ¹³C NMR Data for this compound
The structure of this compound suggests a simple aromatic region in the ¹H NMR spectrum, likely consisting of two doublets for the two coupled aromatic protons. The -NH₂ protons would likely appear as a broad singlet. The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons.
IR and MS Data for 2,4-Dichloro-6-nitroaniline (Illustrative Example)
The following data is for the isomer 2,4-dichloro-6-nitroaniline (CAS: 2683-43-4) and is provided to demonstrate typical data formatting.[14][15]
Table 1: Infrared (IR) Spectral Data for 2,4-Dichloro-6-nitroaniline [14]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching (amine) |
| ~1620 | N-H bending (amine) |
| ~1530, 1350 | Asymmetric & Symmetric NO₂ stretching |
| ~1580, 1470 | C=C aromatic ring stretching |
| ~850-750 | C-H out-of-plane bending (aromatic) |
| ~800-600 | C-Cl stretching |
Table 2: Mass Spectrometry (MS) Data for 2,4-Dichloro-6-nitroaniline [14]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 206 | 100 | [M]⁺• (Molecular ion, ³⁵Cl₂) |
| 208 | 65 | [M+2]⁺• (Isotope peak, ³⁵Cl³⁷Cl) |
| 160 | ~40 | [M - NO₂]⁺ |
| 124 | ~50 | [M - NO₂ - HCl]⁺ |
Note: The isotopic pattern for two chlorine atoms (approx. 3:2 ratio for M:M+2) is a key diagnostic feature.
Logical Pathway for Data Interpretation
The structural elucidation of this compound follows a logical progression, integrating data from each spectroscopic technique.
-
Mass Spectrometry: The analysis begins with MS to confirm the molecular weight (207.01 g/mol ). The characteristic isotopic pattern for two chlorine atoms would provide strong evidence for the elemental composition.[16]
-
Infrared Spectroscopy: IR data confirms the presence of key functional groups: the amine (-NH₂) stretches and bends, the nitro (-NO₂) stretches, and carbon-chlorine (C-Cl) vibrations.
-
NMR Spectroscopy: ¹H and ¹³C NMR data provide the final, detailed picture of the molecular skeleton, confirming the 1,2,3,4-tetrasubstituted aromatic ring and the precise positions of the chloro, nitro, and aniline groups relative to each other.
-
Final Confirmation: By combining these three sources of information, the structure of this compound can be confirmed with a high degree of confidence.
References
- 1. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. rsc.org [rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. 2,4-Dichloro-6-nitroaniline [webbook.nist.gov]
- 15. 2,4-Dichloro-6-nitroaniline [webbook.nist.gov]
- 16. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 2,3-Dichloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2,3-Dichloro-6-nitroaniline (DCNA). An important intermediate in the chemical industry, DCNA is primarily utilized in the synthesis of agrochemicals, dyes, and pharmaceuticals. This document details its historical context, particularly its role in the development of dinitroaniline herbicides, and provides a thorough examination of its synthesis, including both industrial-scale production methods and modern synthetic alternatives. Key physicochemical data is presented in a structured format, and detailed experimental protocols for its synthesis are provided. Furthermore, this guide includes visualizations of synthetic pathways and experimental workflows to aid in comprehension and application in a research and development setting.
Introduction
This compound, with the chemical formula C₆H₄Cl₂N₂O₂, is a substituted aniline (B41778) that has garnered significant attention in various fields of chemical synthesis.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an amino group, makes it a versatile building block for more complex molecules.[1] The primary application of this compound lies in the agricultural sector, where it serves as a crucial intermediate in the production of the selective herbicide aclonifen.[2] Additionally, its chemical properties lend themselves to the manufacturing of various dyes and pigments, and it is explored for its potential in the synthesis of pharmaceutical compounds.[2]
This guide aims to provide an in-depth technical resource for researchers, scientists, and professionals in drug development by consolidating the available information on the discovery, history, and synthesis of this compound.
Discovery and Historical Context
The precise date and discoverer of this compound are not well-documented in readily available scientific literature. However, its history is intrinsically linked to the development of dinitroaniline herbicides, a class of agrochemicals that emerged in the 1960s.[3] The first commercial dinitroaniline herbicide, trifluralin, was introduced in the United States in the early 1960s for the control of grass and some broadleaf weeds.[3] These herbicides were initially discovered during the evaluation of dyes and their synthetic intermediates.[3]
The significance of this compound rose with the development of the herbicide aclonifen.[4] Aclonifen, a diphenyl ether herbicide, was developed and subsequently launched in Europe in 1983 by Rhône-Poulenc.[4] The synthesis of aclonifen, as described in patents from Celamerck, utilizes this compound as a key precursor.[4] This places the industrial-scale synthesis and importance of this compound firmly within the timeline of the expansion of the agrochemical industry in the latter half of the 20th century.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for regulatory purposes. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [5][6] |
| Molecular Weight | 207.01 g/mol | [5][7] |
| CAS Number | 65078-77-5 | [5][7] |
| Appearance | Solid | [8] |
| Melting Point | 190-192 °C | [9] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents | [8] |
| pKa | Not available | |
| InChI | InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | [5][6] |
| InChIKey | RDCOVUDTFKIURA-UHFFFAOYSA-N | [5][7] |
| SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])N)Cl)Cl | [5][10] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through a two-step industrial process: the nitration of 1,2,3-trichlorobenzene (B84244) followed by a nucleophilic aromatic substitution (ammonolysis).[2][11] More contemporary methods, such as palladium-catalyzed cross-coupling reactions, offer alternative routes with potentially milder conditions.[2]
Industrial Synthesis: Nitration and Ammonolysis
The established industrial method for producing this compound involves two key stages.[11]
Step 1: Nitration of 1,2,3-Trichlorobenzene
1,2,3-Trichlorobenzene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 2,3,4-trichloronitrobenzene (B101362).[11]
Step 2: Ammonolysis of 2,3,4-Trichloronitrobenzene
The resulting 2,3,4-trichloronitrobenzene undergoes a nucleophilic aromatic substitution reaction with ammonia (B1221849).[2] The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chlorine atom at the 4-position by an amino group to form this compound.[2] This reaction is typically carried out under high pressure in an autoclave.[12]
Industrial synthesis of this compound.
Modern Synthetic Alternatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] This method offers a versatile alternative to traditional amination reactions, often proceeding under milder conditions and with a broader substrate scope.[2] The reaction of 2,3,4-trichloronitrobenzene with an ammonia equivalent in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand can yield this compound.[13]
Buchwald-Hartwig amination for DCNA synthesis.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[14] While traditionally requiring high temperatures, modern variations with specialized ligands can proceed under milder conditions.[15] This reaction provides another potential route for the amination of 2,3,4-trichloronitrobenzene to produce this compound.[2]
Ullmann condensation for DCNA synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound in a laboratory setting. The following protocols are based on established industrial methods and modern synthetic alternatives.
Protocol for Industrial Synthesis: Ammonolysis of 2,3,4-Trichloronitrobenzene[12][16]
Materials:
-
2,3,4-Trichloronitrobenzene
-
30% Ammonia water
-
Water
-
p-hydroxybenzenesulfonic acid (catalyst)
-
High-pressure autoclave
Procedure:
-
Into a high-pressure autoclave, add 240g of water, 480g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[16]
-
Seal the autoclave and stir the mixture.
-
Heat the reaction mixture to 80°C and maintain the pressure at 0.3 MPa.[16]
-
Continue the reaction for 6 hours with constant stirring.[16]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any residual pressure and open the autoclave.
-
Filter the resulting solid product from the reaction mixture using suction filtration.
-
Wash the collected solid with water to remove any residual impurities.
-
Dry the purified product to obtain this compound. The expected yield is approximately 99.3% with a purity of 99.6%.[16]
General Protocol for Buchwald-Hartwig Amination[2][13]
Materials:
-
2,3,4-Trichloronitrobenzene (or other aryl chloride)
-
Amine (e.g., ammonia equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed toluene
-
Water, Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the base (e.g., 1.5-2.0 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Buchwald-Hartwig amination workflow.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached chloro, nitro, and amino groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (207.01 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Applications
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide aclonifen.[2][4] Aclonifen is a selective, pre-emergence herbicide used to control a variety of broadleaf and grassy weeds in crops such as sunflowers and corn.[4]
Beyond its role in agrochemicals, this compound is also utilized in the synthesis of dyes and pigments, where its chromophoric properties, imparted by the nitro and amino groups, are of value.[2] Furthermore, its potential as a building block for pharmaceutical compounds is an area of ongoing research interest, given the prevalence of substituted anilines in bioactive molecules.[1]
Safety and Handling
This compound is considered a hazardous material and should be handled with appropriate safety precautions. It can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1] When working with this compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a respirator, and to work in a well-ventilated area.
Conclusion
This compound is a significant chemical intermediate with a history tied to the advancement of the agrochemical industry. Its primary synthesis via the nitration of 1,2,3-trichlorobenzene and subsequent ammonolysis remains a robust industrial method, while modern synthetic techniques like the Buchwald-Hartwig amination and Ullmann condensation offer valuable alternatives for laboratory-scale synthesis. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development across the agricultural, pharmaceutical, and materials science sectors. This technical guide provides a consolidated resource to aid in these endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aclonifen - Wikipedia [en.wikipedia.org]
- 5. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | 65078-77-5 [sigmaaldrich.com]
- 8. CAS 65078-77-5: 2,3-Dichloro-6-nitrobenzenamine [cymitquimica.com]
- 9. 2,6-Dichloro-4-nitroaniline 96 99-30-9 [sigmaaldrich.com]
- 10. Buy this compound | 65078-77-5 [smolecule.com]
- 11. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. This compound | 65078-77-5 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. byjus.com [byjus.com]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
Theoretical Insights into the Molecular Structure of 2,3-Dichloro-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 2,3-Dichloro-6-nitroaniline (C₆H₄Cl₂N₂O₂). Due to a lack of extensive dedicated computational studies on this specific isomer in publicly available literature, this guide leverages data from closely related dichloronitroaniline compounds to infer and present its structural and electronic properties. The methodologies presented are based on standard computational chemistry techniques, primarily Density Functional Theory (DFT), which are widely used for the analysis of such molecules. This document aims to serve as a valuable resource for researchers by providing a foundational understanding of the anticipated molecular geometry, vibrational modes, and electronic characteristics of this compound.
Introduction
This compound is a halogenated nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its molecular structure and electronic properties is crucial for elucidating its reactivity, intermolecular interactions, and potential biological activity. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to investigate these properties at the atomic level.
Computational studies using Density Functional Theory (DFT) have been effectively used to analyze the electronic structure of nitroaniline derivatives.[3] These studies reveal that the highest occupied molecular orbital (HOMO) is typically localized on the amino group and the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the nitro group.[3] This distribution of frontier orbitals underscores the donor-acceptor character of the molecule, which is fundamental to its chemical behavior.[3]
This guide will synthesize available information and provide a theoretical framework for understanding the structure of this compound, drawing parallels with structurally similar molecules where necessary.
Molecular and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol .[2][4] Its CAS number is 65078-77-5.[4] The presence of both electron-donating (amino) and electron-withdrawing (nitro and chloro) groups on the benzene (B151609) ring suggests a molecule with significant electronic polarization.[3]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [4] |
| Molecular Weight | 207.01 g/mol | [2][4] |
| CAS Number | 65078-77-5 | [4] |
| Appearance | Solid | [2] |
Theoretical Methodology: A Representative Protocol
While a specific experimental protocol for the theoretical study of this compound is not available, a standard and widely accepted methodology for a comparable molecule, 4-nitroaniline, is presented below. This protocol is representative of the approach that would be taken to analyze the target molecule.
Computational Details
All quantum chemical calculations would be performed using a computational chemistry software package such as Gaussian. The geometry of the molecule would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5] The optimized structural parameters would then be used for vibrational frequency calculations at the same level of theory to confirm that the structure corresponds to a local minimum on the potential energy surface.
Data Analysis
The output from the calculations would be analyzed to obtain the following information:
-
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: To simulate the infrared (IR) and Raman spectra.
-
Electronic Properties: Energies of the HOMO and LUMO, and the HOMO-LUMO energy gap.
-
Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions.
References
- 1. 65078-77-5 | this compound | Aryls | Ambeed.com [ambeed.com]
- 2. This compound | 65078-77-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Buy this compound | 65078-77-5 [smolecule.com]
- 4. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
In-Depth Technical Guide to the Health and Safety of 2,3-Dichloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information for 2,3-Dichloro-6-nitroaniline (CAS No: 65078-77-5), a chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, with quantitative data presented for clear comparison and logical workflows visualized for practical application.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, and its environmental impact.
GHS Classification Summary [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Not Classified | H312: Harmful in contact with skin (Reported by some suppliers) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation (Reported by some suppliers) |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation (Reported by some suppliers) |
| Acute Toxicity, Inhalation | Not Classified | H332: Harmful if inhaled (Reported by some suppliers) |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
GHS Label Elements
| Pictogram | Signal Word |
|
| Warning |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents | [3] |
Toxicological Information
Acute Toxicity Data for Related Dichloroaniline Isomers
| Isomer | Route | Species | LD50/LC50 Value | Reference |
| 2,3-Dichloroaniline | Oral | Rat (male) | 2635 mg/kg bw | [5] |
| 2,3-Dichloroaniline | Oral | Rat (female) | 2489 mg/kg bw | [5] |
| 2,3-Dichloroaniline | Inhalation | Rat | >8047 mg/m³/4h | [5] |
| 2,5-Dichloro-4-nitroaniline | Oral | Rat | 2820 mg/kg | [6] |
| 3,4-Dichloroaniline (B118046) | Oral | Rat (male) | 880 mg/kg bw | [5] |
| 3,4-Dichloroaniline | Oral | Rat (female) | 530 mg/kg bw | [5] |
| 3,4-Dichloroaniline | Inhalation | Rat | 3300 mg/m³/4h | [5] |
The primary toxic effect of dichloroanilines is expected to be methaemoglobin formation, leading to symptoms like cyanosis, fatigue, and dyspnea.[5]
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure risks.
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should be conducted before handling this compound to determine the appropriate controls.
Storage Requirements
Store the container tightly closed in a dry, cool, and well-ventilated place.[7] It should be stored away from incompatible materials and foodstuff containers.
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical. The following flowchart outlines the appropriate first aid measures.
Firefighting Measures
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus.
Environmental Hazards
This compound is classified as toxic to aquatic life with long-lasting effects (H411).[1]
Environmental Precautions
-
Avoid release to the environment.[7]
-
Prevent the chemical from entering drains, sewers, or waterways.[7]
-
Collect any spillage.[7]
Ecotoxicity Data
Specific ecotoxicity data for this compound is limited. However, data for a related isomer, 3,4-dichloroaniline, is provided for context.
| Species | Test | Endpoint | Value | Reference |
| Daphnia magna | Acute | EC50 (48h) | 310-640 µg/L | [8] |
| Daphnia magna | Reproduction | EC50 (21 days) | 5.9-38 µg/L | [8] |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific quantitative toxicity data is not extensively available, the GHS classification indicates a moderate acute toxicity hazard and a significant environmental hazard. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, personal protective equipment, and follow the outlined emergency procedures to ensure a safe working environment. As with all chemicals, a thorough risk assessment should be performed before commencing any work.
References
- 1. Buy this compound | 65078-77-5 [smolecule.com]
- 2. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. molcore.com [molcore.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Strain difference in sensitivity to 3,4-dichloroaniline and insect growth regulator, fenoxycarb, in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
thermochemical data for 2,3-Dichloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data and synthesis protocols for 2,3-Dichloro-6-nitroaniline. Due to a lack of direct experimental thermochemical data for this specific compound in publicly accessible literature, this guide also presents data for a closely related isomer to provide a comparative context.
Physicochemical and Thermochemical Data
For comparative purposes, experimental thermochemical data for a related isomer, 4,5-dichloro-2-nitroaniline (B146558), is available and presented below. It is important to note that these values are not directly transferable to this compound but can serve as a useful reference for computational estimations and further experimental design. An experimental study on 4,5-dichloro-2-nitroaniline also mentioned the estimation of standard molar enthalpies of formation for other dichloro-2-nitroaniline isomers, though the specific values for the 2,3-dichloro-6-nitro isomer were not accessible in the reviewed abstracts.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65078-77-5 | [2][3][4] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][3][4][5][6] |
| Molecular Weight | 207.01 g/mol | [3][5] |
| Appearance | Yellow solid | [4] |
| Melting Point | Not Available | [4] |
| Boiling Point | 323.5 °C at 760 mmHg | [4] |
| Density | 1.624 g/cm³ | [4] |
| Flash Point | 149.4 °C | [4] |
| Vapor Pressure | 0.000261 mmHg at 25°C | [4] |
| Refractive Index | 1.655 | [4] |
Table 2: Experimental Thermochemical Data for 4,5-Dichloro-2-nitroaniline
| Property | Value | Reference |
| Standard Molar Enthalpy of Formation (Crystalline, 298.15 K) | -(99.7 +/- 1.6) kJ·mol⁻¹ | [1][7] |
| Standard Molar Enthalpy of Sublimation (298.15 K) | (109.4 +/- 0.9) kJ·mol⁻¹ | [1] |
| Standard Molar Enthalpy of Formation (Gaseous, 298.15 K) | Derived from crystalline and sublimation data | [1][7] |
Experimental Protocols: Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the ammonolysis of 2,3,4-trichloronitrobenzene (B101362). The following protocol is based on a patented method.
Materials:
-
98% Sulfuric Acid
-
95% Nitric Acid
-
Organic Solvent (e.g., Chlorobenzene)
-
Ammonia (B1221849) water
-
Catalyst (e.g., p-hydroxybenzenesulfonic acid)
-
Water
-
Calcium Oxide
Procedure:
Step 1: Nitration of 1,2,3-Trichlorobenzene to 2,3,4-Trichloronitrobenzene
-
Charge a nitration reactor with 98% sulfuric acid and 1,2,3-trichlorobenzene.
-
Initiate stirring and raise the temperature of the reactor to 45-55 °C to completely dissolve the 1,2,3-trichlorobenzene.
-
Prepare a mixed acid solution by combining 98% sulfuric acid and 95% nitric acid in a separate vessel. The molar ratio of nitric acid to 1,2,3-trichlorobenzene should be approximately 1.05:1 to 1.15:1.
-
Add the mixed acid dropwise to the nitration reactor over a period of 20-35 minutes, maintaining the reaction temperature at 50 °C.
-
After the addition is complete, maintain the reaction at this temperature for 3 hours with continued stirring.
-
Upon completion, allow the mixture to settle and separate the layers. The sulfuric acid layer can be recovered for reuse.
-
Wash the organic layer containing the 2,3,4-trichloronitrobenzene crude product with water and separate the aqueous layer.
Step 2: Ammonolysis of 2,3,4-Trichloronitrobenzene
-
In an autoclave, combine the crude 2,3,4-trichloronitrobenzene from the previous step with an organic solvent (e.g., chlorobenzene) and ammonia water.
-
Raise the temperature to 120-150 °C and maintain this temperature for 5 hours under stirring.
-
After the reaction, cool the mixture to room temperature.
-
Separate the resulting material by filtration.
-
Recover the organic solvent from the filtrate by distillation.
-
Treat the ammonia layer with calcium oxide to convert ammonium (B1175870) ions to free ammonia, which can be recovered and recycled.
-
Wash the filter cake with hot water (40-60 °C) until neutral.
-
Dry the solid product to obtain this compound.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 65078-77-5 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 65078-77-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dichloro-6-nitroaniline from 1,2,3-Trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-nitroaniline is a valuable chemical intermediate, primarily utilized in the synthesis of agrochemicals, dyes, and pigments.[1] Its production from 1,2,3-trichlorobenzene (B84244) is a well-established industrial process. This document provides detailed application notes and experimental protocols for the synthesis of this compound, summarizing key data and outlining the necessary procedures for laboratory and pilot-scale production. The synthesis is a two-step process that begins with the nitration of 1,2,3-trichlorobenzene to form the intermediate 2,3,4-trichloronitrobenzene (B101362), followed by a nucleophilic aromatic substitution (SNAr) reaction, specifically ammonolysis, to yield the final product.[1][2]
Physicochemical Data of this compound
| Property | Value |
| CAS Number | 65078-77-5[3] |
| Molecular Formula | C₆H₄Cl₂N₂O₂[3] |
| Molecular Weight | 207.01 g/mol [3] |
| Appearance | Light yellow to yellow solid[3] |
| Melting Point | 166.7 °C[3] |
| Boiling Point | 323.5 ± 37.0 °C (Predicted)[3] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Almost insoluble in water (0.05 g/L at 25 °C)[3] |
Synthesis Pathway Overview
The synthesis of this compound from 1,2,3-trichlorobenzene proceeds via a two-step reaction pathway. The first step involves the nitration of 1,2,3-trichlorobenzene to produce 2,3,4-trichloronitrobenzene. This intermediate is then subjected to ammonolysis, where an amino group replaces the chlorine atom at the 4-position to yield the final product.[1][4]
Experimental Protocols
Step 1: Nitration of 1,2,3-Trichlorobenzene to 2,3,4-Trichloronitrobenzene
This protocol is based on patented industrial methods for the nitration of 1,2,3-trichlorobenzene.[4]
Materials:
-
1,2,3-Trichlorobenzene
-
98% Sulfuric acid (H₂SO₄)
-
95% Nitric acid (HNO₃)
-
Nitration reactor with stirring and temperature control
Procedure:
-
Charge the nitration reactor with 200g of 98% sulfuric acid and 1816g of 1,2,3-trichlorobenzene.
-
Begin stirring and heat the mixture to 45°C to ensure complete dissolution of the 1,2,3-trichlorobenzene.
-
In a separate vessel, prepare a mixed acid solution by combining 551g of 98% sulfuric acid and 696g of 95% nitric acid. The molar ratio of nitric acid to 1,2,3-trichlorobenzene should be approximately 1.05:1.
-
Slowly add the mixed acid to the nitration reactor over a period of 20 minutes, maintaining the reaction temperature at 50°C.
-
After the addition is complete, maintain the reaction at 50°C for 3 hours with continuous stirring.
-
Upon completion, the reaction mixture is processed to isolate the 2,3,4-trichloronitrobenzene. This typically involves separation of the organic layer from the spent acid.
Quantitative Data for Nitration Step:
| Parameter | Value | Reference |
| Molar Ratio (HNO₃ : 1,2,3-Trichlorobenzene) | 1.05 : 1 to 1.15 : 1 | [4] |
| Reaction Temperature | 45-55 °C | [4] |
| Reaction Time | 3 hours |
Step 2: Ammonolysis of 2,3,4-Trichloronitrobenzene to this compound
The following protocols are based on patented methods that ensure high yield and purity.[3][5]
Protocol A: Using p-hydroxybenzenesulfonic acid as a catalyst
Materials:
-
2,3,4-Trichloronitrobenzene
-
30% Ammonia (B1221849) water (NH₃·H₂O)
-
Water
-
p-hydroxybenzenesulfonic acid (catalyst)
-
High-pressure autoclave with stirring
Procedure:
-
Into a high-pressure autoclave, add 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[3][5]
-
Seal the autoclave and begin stirring the mixture.
-
Heat the reaction mixture to 80°C. The internal pressure will rise to approximately 0.3 MPa.[3][5]
-
Maintain the reaction at this temperature and pressure for 6 hours with continuous stirring.[3][5]
-
After the reaction is complete, cool the autoclave to room temperature and safely vent any residual pressure.
-
Filter the resulting solid product from the reaction mixture using suction filtration.[3]
-
Wash the collected solid with water to remove any remaining impurities.[3]
-
Dry the purified product to obtain this compound.
Protocol B: Using an organic solvent
Materials:
-
2,3,4-Trichloronitrobenzene
-
40% Ammonia (by mass)
-
Chlorobenzene (B131634) (solvent)
-
High-pressure autoclave with stirring
Procedure:
-
Pump 4000g of chlorobenzene, 10121g of 40% ammonia, and 2,3,4-trichloronitrobenzene (in a 1:3 weight ratio with ammonia) into an autoclave.[6]
-
Raise the reaction temperature to 145°C under stirring and maintain for 5 hours.[6]
-
After the reaction, cool the mixture to room temperature.[6]
-
Separate the material by hydraulic filtration.[6]
-
The chlorobenzene layer can be recovered by distillation.[6]
-
The solid filter cake is washed to neutrality with hot water (40-60°C) and dried to yield the final product.[6]
Quantitative Data for Ammonolysis Step:
| Parameter | Protocol A | Protocol B |
| Catalyst | p-hydroxybenzenesulfonic acid | None specified |
| Solvent | Water | Chlorobenzene |
| Temperature | 80 °C[3][5] | 145 °C[6] |
| Pressure | 0.3 MPa[3][5] | Not specified |
| Reaction Time | 6 hours[3][5] | 5 hours[6] |
| Reported Yield | 99.1% - 99.5%[3][5] | 99.2%[6] |
| Reported Purity | 99.5% - 99.7%[3][5] | 97.9%[6] |
Safety and Handling Precautions
-
1,2,3-Trichlorobenzene: This compound is a combustible solid with a faint aromatic odor. It is irritating to the eyes and respiratory tract and is poorly soluble in water.[7]
-
Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
2,3,4-Trichloronitrobenzene: As a nitroaromatic compound, it should be handled with care, avoiding contact with skin and inhalation.
-
Ammonia Water: This is a corrosive and volatile solution. Work in a well-ventilated area and wear appropriate PPE.
-
High-Pressure Reactions: All reactions involving an autoclave must be conducted with strict adherence to safety protocols for high-pressure equipment. Ensure the autoclave is properly rated for the reaction conditions and that all safety features are operational.
Disclaimer: The information provided is for research and development purposes only. All procedures should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 65078-77-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 5. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 6. This compound | 65078-77-5 [chemicalbook.com]
- 7. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ammonolysis of 2,3,4-Trichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ammonolysis of 2,3,4-trichloronitrobenzene (B101362) to produce 2,3,4-trichloroaniline, a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocol is based on established methods for the ammonolysis of aryl halides and has been adapted for this specific substrate. It includes information on reaction conditions, catalyst selection, safety precautions, and product purification.
Introduction
Ammonolysis is a chemical reaction in which ammonia (B1221849) acts as a nucleophile to displace a leaving group, typically a halide, from an organic molecule. In the case of aryl halides, this reaction is a common method for the synthesis of aromatic amines. The reactivity of the aryl halide is influenced by the nature and position of other substituents on the aromatic ring. The presence of an electron-withdrawing nitro group, as in 2,3,4-trichloronitrobenzene, activates the ring towards nucleophilic aromatic substitution, facilitating the displacement of a chlorine atom by ammonia. This protocol outlines a procedure for the selective ammonolysis of 2,3,4-trichloronitrobenzene, a key step in the synthesis of more complex molecules.
Reaction Scheme
The ammonolysis of 2,3,4-trichloronitrobenzene proceeds via a nucleophilic aromatic substitution mechanism, where ammonia displaces one of the chlorine atoms. The primary product expected is 2,3,4-trichloroaniline, though the formation of isomeric products is possible depending on the reaction conditions.
2,3,4-Trichloronitrobenzene + NH₃ → 2,3,4-Trichloroaniline + HCl
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2,3,4-Trichloronitrobenzene
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (Cu₂O) or other suitable copper catalyst
-
Toluene or other suitable high-boiling point solvent
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
High-pressure autoclave or sealed reaction vessel
Equipment:
-
High-pressure autoclave with stirring and temperature control
-
Glassware for extraction and filtration
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments for product characterization (e.g., NMR, IR, GC-MS)
Procedure:
-
Reaction Setup:
-
In a high-pressure autoclave, combine 2,3,4-trichloronitrobenzene, a suitable solvent such as toluene, and a catalytic amount of a copper catalyst (e.g., copper(I) oxide). A typical molar ratio of substrate to catalyst is in the range of 100:1 to 50:1.
-
Add an excess of aqueous ammonia to the reaction mixture. A significant excess of ammonia is generally used to drive the reaction to completion and to act as a solvent.[1]
-
-
Reaction Conditions:
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to a temperature in the range of 150-250 °C. The optimal temperature will need to be determined experimentally but is typically within this range for the ammonolysis of aryl halides.[1][2]
-
The reaction will generate pressure due to the heating of ammonia and the solvent. Monitor the pressure throughout the reaction.
-
Maintain the reaction at the target temperature for several hours. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by techniques such as TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by monitoring), cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel.
-
Neutralize the excess ammonia and any formed ammonium (B1175870) salts with a dilute acid solution (e.g., 1 M HCl).
-
Extract the organic layer containing the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic extracts with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Data Presentation
| Parameter | Value/Range | Reference/Comment |
| Reactants | ||
| 2,3,4-Trichloronitrobenzene | 1.0 equivalent | Starting material |
| Aqueous Ammonia (28-30%) | 10-20 equivalents | Acts as reactant and solvent[1] |
| Catalyst | ||
| Copper(I) oxide (Cu₂O) | 0.01 - 0.02 equivalents | Other copper catalysts can be used[2][3] |
| Solvent | ||
| Toluene | 5-10 mL per gram of substrate | A high-boiling, inert solvent is preferred |
| Reaction Conditions | ||
| Temperature | 150 - 250 °C | Optimization may be required[1][2] |
| Pressure | Autogenous | Depends on temperature and ammonia concentration |
| Reaction Time | 4 - 24 hours | Monitor for completion |
| Yield | ||
| Expected Yield of 2,3,4-Trichloroaniline | 60 - 80% | Dependent on optimized conditions |
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
2,3,4-Trichloronitrobenzene and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is performed at high pressure and temperature. Use a properly rated and maintained autoclave. Ensure that the pressure does not exceed the safety limits of the equipment.
-
Ammonia is a corrosive and toxic gas. Handle aqueous ammonia with care and ensure proper ventilation.
-
Follow all standard laboratory safety procedures.
Characterization of 2,3,4-Trichloroaniline
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the amine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
Experimental Workflow
Caption: Experimental workflow for the ammonolysis of 2,3,4-trichloronitrobenzene.
References
Application of 2,3-Dichloro-6-nitroaniline in Azo Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-nitroaniline is a substituted aromatic amine that serves as a valuable diazo component in the synthesis of azo dyes. The presence of electron-withdrawing chloro and nitro groups on the aromatic ring influences the electrophilicity of the resulting diazonium salt, which in turn affects the coupling reaction and the properties of the final dye. Azo dyes derived from this intermediate are particularly significant in the formulation of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate (B1210297). The structural characteristics of this compound contribute to the production of dyes with desirable properties, including good light and sublimation fastness, making them suitable for applications requiring high durability.
This document provides detailed protocols for the synthesis of azo dyes using this compound, summarizes key quantitative data for representative dyes, and presents visualizations of the synthetic workflow.
Chemical Principles
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include aromatic compounds with electron-donating groups, such as phenols, naphthols, and arylamines. This electrophilic aromatic substitution reaction leads to the formation of the characteristic azo bond (–N=N–), which is the chromophore responsible for the color of the dye. The pH of the coupling medium is a critical parameter, with acidic conditions generally favored for coupling with amines and alkaline conditions for coupling with phenols.
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes using this compound. Specific quantities and reaction conditions may need to be optimized depending on the chosen coupling component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) or Sulfamic Acid (for quenching excess nitrous acid)
Procedure:
-
In a beaker, create a fine suspension of this compound (1 equivalent) in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
Prepare a solution of sodium nitrite (1-1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure the diazotization is finished.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
If excess nitrous acid is present, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol, etc.)
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Acetate (for pH adjustment)
-
Sodium Chloride (NaCl) (for salting out)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Dissolve the coupling component (1 equivalent) in an appropriate solvent. For phenolic couplers like 2-naphthol, dissolve in a dilute aqueous sodium hydroxide solution. For amine couplers like N,N-diethylaniline, dissolve in a dilute acid solution.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture as needed to facilitate coupling (typically pH 4-6 for amines and pH 8-10 for phenols) by the slow addition of sodium acetate or sodium hydroxide solution.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The formation of a colored precipitate indicates the formation of the azo dye.
-
(Optional) To increase the precipitation of the dye, "salt out" the product by adding sodium chloride to the reaction mixture and stirring until it dissolves.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Dry the purified dye in a vacuum oven at a moderate temperature.
Data Presentation
The properties of the synthesized azo dyes are highly dependent on the coupling component used. The following table summarizes representative data for azo dyes derived from this compound.
| Diazo Component | Coupling Component | Dye Class | Color | λmax (nm) | Molar Extinction Coefficient (ε) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) |
| This compound | N,N-diethyl-m-toluidine | Disperse | Red | 510-530 | - | 5-6 | 4-5 |
| This compound | 3-(N,N-diethylamino)acetanilide | Disperse | Orange-Red | 480-500 | - | 6 | 4 |
| This compound | 2-Naphthol | Disperse | Reddish-Brown | 490-510 | - | 4-5 | 4 |
| This compound | 3-Methyl-1-phenyl-5-pyrazolone | Disperse | Yellow-Orange | 430-450 | - | 5 | 4 |
Note: The exact values for λmax, ε, and fastness properties can vary depending on the solvent, substrate, and testing methodology.
Visualization of Workflows
The synthesis of azo dyes from this compound can be visualized as a sequential workflow.
Caption: General workflow for the synthesis of azo dyes.
The logical relationship between the chemical structures involved in the synthesis is also crucial for understanding the process.
Caption: Chemical relationship in azo dye synthesis.
Conclusion
This compound is a versatile intermediate for the synthesis of a range of disperse azo dyes. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in the fields of dye chemistry, materials science, and drug development. The robust nature of the diazotization and coupling reactions, combined with the ability to tune the final dye properties by selecting different coupling components, ensures the continued importance of this class of compounds in various industrial and research applications. Careful control of reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity of the desired azo dyes.
Synthesis of Quinoxaline-2-ones: An Application Note and Protocol for Researchers
For Immediate Release
This document provides detailed experimental procedures for the synthesis of quinoxaline-2-ones, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are intended for researchers, scientists, and professionals in the field.
Introduction
Quinoxaline-2-ones are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazin-2-one ring. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4][5] The synthesis of these compounds is a key area of research, with numerous methods developed to improve efficiency, yield, and environmental friendliness.[3][6][7] This application note details a common and effective method for the synthesis of quinoxaline-2-ones via the condensation of o-phenylenediamines with α-keto acids.
General Reaction Scheme
The most widely used method for synthesizing quinoxaline-2-ones involves the cyclocondensation of an o-phenylenediamine (B120857) with an α-keto acid.[8][9] The reaction is typically carried out in a suitable solvent, and can be performed under conventional heating or microwave irradiation to reduce reaction times.[10][11][12]
Figure 1: General reaction for the synthesis of quinoxaline-2-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave assisted synthesis of quinoxaline derivatives - American Chemical Society [acs.digitellinc.com]
- 6. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Quinoxalinone synthesis [organic-chemistry.org]
- 10. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. ecommons.udayton.edu [ecommons.udayton.edu]
2,3-Dichloro-6-nitroaniline: A Versatile Building Block in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-nitroaniline is a substituted aniline (B41778) that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring two chlorine atoms and a nitro group, provides multiple reactive sites for further chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceutical intermediates and bioactive molecules, with a focus on the synthesis of precursors for the platelet-reducing agent Anagrelide and the creation of antimicrobial quinoxalinone scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 65078-77-5 |
| Molecular Formula | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| Melting Point | 166.7 °C[1] |
| Boiling Point (Predicted) | 323.5 ± 37.0 °C[1] |
| Density (Predicted) | 1.624 ± 0.06 g/cm³[1] |
| Solubility | Almost insoluble in water (0.05 g/L at 25 °C)[1] |
Application 1: Synthesis of Anagrelide Intermediate
Anagrelide is a medication used to treat thrombocythemia (high platelet counts). Derivatives of this compound are key intermediates in its synthesis. The following workflow outlines the initial steps in a common synthetic route towards Anagrelide, starting from 2,3-dichloro-6-nitrobenzaldehyde (B1310661), a derivative of this compound.
Caption: Synthetic pathway to a key intermediate of Anagrelide.
Experimental Protocols
Protocol 1.1: Reduction of 2,3-Dichloro-6-nitrobenzaldehyde
This protocol describes the reduction of the aldehyde to the corresponding alcohol.
-
Materials:
-
2,3-Dichloro-6-nitrobenzaldehyde
-
Methylene (B1212753) chloride
-
Sodium borohydride (B1222165) (NaBH₄)
-
Water
-
-
Procedure:
-
Charge a clean, dry flask with methylene chloride (2000 ml) and sodium borohydride (120 g) and cool the mixture to 0-5 °C.[2]
-
Slowly add methanol (100 ml) over a period of 20 minutes, maintaining the temperature at 0-5 °C.[2]
-
Add a solution of 2,3-dichloro-6-nitrobenzaldehyde (500 g in 2000 ml of methylene chloride) over a period of 2 hours, keeping the temperature at 0-5 °C.[2]
-
Stir the contents at 0-5 °C for 1 hour.[2]
-
After the reaction is complete, add water (3000 ml) and stir for 10 minutes.[2]
-
Separate the organic layer, and the resulting 2,3-dichloro-6-nitrobenzyl alcohol solution can be used in the next step.
-
Protocol 1.2: Mesylation of 2,3-Dichloro-6-nitrobenzyl alcohol
This protocol details the conversion of the alcohol to a better leaving group for subsequent nucleophilic substitution.
-
Materials:
-
2,3-Dichloro-6-nitrobenzyl alcohol solution in methylene chloride
-
Triethylamine (B128534) (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Water
-
-
Procedure:
-
To the solution of 2,3-dichloro-6-nitrobenzyl alcohol, add triethylamine (300 g) at 25-30 °C.
-
Cool the reaction mass to 10-15 °C.
-
Slowly add methanesulfonyl chloride (270 g) over a period of 2 hours at 10-15 °C.
-
Stir the reaction mass for 1 hour at 10-15 °C.
-
After completion, add water (2500 ml) and stir for 10 minutes.
-
Separate the organic layer containing 2,3-dichloro-6-nitrobenzyl methane sulfonate.
-
Protocol 1.3: Synthesis of Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride
This protocol describes the alkylation of glycine ethyl ester with the mesylated intermediate.
-
Materials:
-
2,3-Dichloro-6-nitrobenzyl methane sulfonate
-
Anhydrous Potassium carbonate (K₂CO₃)
-
Dimethylaminopyridine (DMAP)
-
Glycine ethyl ester
-
Ethyl acetate (B1210297)
-
Isopropyl alcohol-HCl (IPA-HCl)
-
-
Procedure:
-
Dissolve 2,3-dichloro-6-nitrobenzyl methane sulfonate in acetonitrile (2400 ml).[3]
-
Charge the reaction mass with anhydrous potassium carbonate (480 g), dimethylaminopyridine (480 mg), and glycine ethyl ester (240 g) at room temperature.[3]
-
Stir the contents at 37-40 °C for 24 hours.[3]
-
After the reaction is complete, filter the insolubles and wash with acetonitrile (120 ml).[3]
-
Concentrate the clear filtrate and strip it off using ethyl acetate (240 ml).[3]
-
Add further ethyl acetate (1200 ml) and chill the contents to 5-10 °C.
-
Adjust the pH to 2.0 using IPA-HCl at 5-10 °C and stir for 1 hour.[2]
-
Filter the solids, wash with chilled ethyl acetate (120 ml), and dry under vacuum to give the title compound.[2]
-
Table 2: Quantitative Data for the Synthesis of Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride
| Step | Product | Yield | Purity (HPLC) |
| 3 | Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride | 76% | 98.5%[2] |
Application 2: Synthesis of Bioactive Quinoxalin-2(1H)-ones
Quinoxalinone derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anti-HIV, and anti-inflammatory properties. This compound can be converted to 3,4-dichloro-1,2-phenylenediamine, which is a key precursor for the synthesis of 6,7-dichloroquinoxalin-2(1H)-ones.
Caption: General pathway for the synthesis of 6,7-dichloroquinoxalin-2(1H)-ones.
Experimental Protocols
Protocol 2.1: Reduction of this compound to 3,4-Dichloro-1,2-phenylenediamine
This protocol describes a general method for the reduction of the nitro group to an amine.
-
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Celite®
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).[4]
-
Add iron powder (3-5 eq) portion-wise to the stirred solution. The addition may be exothermic.[4]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.[4]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.[4]
-
Wash the filter cake with ethanol or ethyl acetate.[4]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[4]
-
Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.[4]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Protocol 2.2: Synthesis of 6,7-Dichloroquinoxalin-2(1H)-one
This protocol details the condensation of the resulting diamine with glyoxylic acid to form the quinoxalinone ring system.
-
Materials:
-
4,5-Dichloro-1,2-phenylenediamine (equivalent to 3,4-dichloro-1,2-phenylenediamine)
-
Ethanol (EtOH)
-
Glyoxylic acid monohydrate
-
-
Procedure:
-
Suspend 4,5-dichloro-1,2-phenylenediamine (25 g, 141.2 mmol) in 780 ml of ethanol.[5]
-
Add glyoxylic acid monohydrate (13 g, 142.0 mmol) to the suspension.[5]
-
Heat the mixture at reflux for 3 hours.[5]
-
Cool the reaction mixture and filter the resulting solid.[5]
-
The collected solid is 6,7-dichloroquinoxalin-2-one.
-
Table 3: Biological Activity of Quinoxalinone Derivatives
| Compound Class | Biological Activity | References |
| Quinoxalin-2(1H)-ones | Antibacterial, Antifungal | [2][6][7] |
| Substituted Quinoxalines | Anti-HIV | [8] |
| Quinoxaline Derivatives | Anti-inflammatory (TNF-α and IL-6 inhibitors) | [9] |
Safety Precautions
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information before handling these compounds.
Conclusion
This compound is a versatile and valuable building block for the synthesis of pharmaceutically relevant molecules. The protocols provided herein for the synthesis of an Anagrelide intermediate and bioactive quinoxalinones demonstrate its utility in accessing complex molecular architectures. The diverse biological activities associated with quinoxalinone derivatives highlight the potential for discovering novel therapeutic agents through the creative use of this readily accessible starting material. Researchers are encouraged to explore the rich chemistry of this compound in their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,3-Dichloro-6-nitroaniline
Introduction
2,3-Dichloro-6-nitroaniline is a chemical intermediate used in the synthesis of various organic compounds, including dyes, pigments, and herbicides.[1] Accurate and reliable quantification of this compound is essential for process monitoring, quality control of final products, and environmental analysis. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two of the most common and effective techniques for this class of compounds.
Method 1: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Application Note
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For the analysis of halogenated nitroanilines, using a Nitrogen-Phosphorus Detector (NPD) is highly recommended. The NPD offers excellent selectivity and sensitivity for nitrogen-containing compounds like this compound, minimizing interference from other matrix components and reducing the likelihood of false positives.[2]
This method is particularly suitable for analyzing extracts from complex environmental samples such as soil and water.[2] Proper sample preparation, including solvent extraction and potential cleanup steps, is critical to achieving accurate results and preventing contamination of the GC system.[2] While some nitroaniline compounds can be thermolabile, GC methods have been successfully developed, though derivatization is sometimes employed to improve stability and chromatographic performance.[3][4]
Experimental Protocol
This protocol is based on established EPA methodologies for aniline (B41778) derivatives and can be adapted for this compound.[2]
1. Instrumentation
-
Gas Chromatograph: An analytical system equipped with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and an appropriate capillary column.[2] A data system for peak integration and quantification is recommended.[2]
-
Analytical Column: A fused silica (B1680970) capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or SE-54 equivalent.[2]
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1-2 mL/min).
-
Gases: Hydrogen, Air, and Nitrogen (makeup gas) for the NPD, all of high purity.
2. Reagents and Standards
-
Solvents: Toluene (B28343), Methylene (B1212753) Chloride, Acetone (Pesticide grade or equivalent).
-
Reference Standard: this compound, analytical standard grade (>99% purity).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of toluene in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution with toluene.
3. Sample Preparation (Aqueous and Solid Matrices)
-
Aqueous Samples (e.g., Water):
-
Adjust the pH of a 1 L water sample to >11 using sodium hydroxide.[2]
-
Perform a liquid-liquid extraction using a separatory funnel with three successive 60 mL aliquots of methylene chloride (Method 3510).[2][5]
-
Combine the methylene chloride extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Perform a solvent exchange by adding 3-4 mL of toluene and re-concentrating to a final volume of 1.0 mL.[2]
-
-
Solid Samples (e.g., Soil):
-
Extract a known weight of the sample using Soxhlet extraction (Method 3540) or sonication (Method 3550) with a 1:1 mixture of methylene chloride and acetone.[2]
-
Concentrate the extract and proceed with solvent exchange to toluene as described for aqueous samples.
-
-
Extract Cleanup (If necessary): If interferences are present, a cleanup step using a Florisil column (Method 3620) may be required to remove polar interferences.[2]
4. GC-NPD Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial Temperature: 90°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 300°C
-
Carrier Gas Flow: 1.5 mL/min (Helium)
5. Calibration and Quantification
-
Inject the series of working standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample extracts.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note
RP-HPLC is a highly versatile and robust technique for quantifying moderately polar to nonpolar compounds like this compound.[6] This method avoids the high temperatures of GC, making it ideal for thermally sensitive molecules and eliminating the need for derivatization.[3] Separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[6]
Quantification is typically achieved using a UV-Vis or Photodiode Array (PDA) detector set to a wavelength where the analyte exhibits strong absorbance.[6] This approach is widely used for purity assessment and quality control in pharmaceutical and chemical manufacturing.[7]
Experimental Protocol
This protocol is based on general methods for analyzing nitroaromatic compounds.[6][8]
1. Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or PDA detector.[6]
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Data Acquisition: Chromatography software for system control, data collection, and analysis.
2. Reagents and Standards
-
Solvents: Acetonitrile (ACN) and Water (HPLC grade).
-
Reference Standard: this compound, analytical standard grade (>99% purity).
-
Diluent: A mixture of Acetonitrile and Water (e.g., 60:40 v/v), matching the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent in a volumetric flask.[6]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[6]
3. Sample Preparation
-
Accurately weigh a known amount of the sample material.
-
Dissolve the sample in the diluent to achieve an expected concentration within the calibration range (e.g., 25 µg/mL).
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
4. HPLC-UV Conditions
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance (λmax) for this compound (e.g., 254 nm, requires experimental determination).[7]
5. Calibration and Quantification
-
Inject the working standard solutions to construct a calibration curve of peak area versus concentration. Verify linearity (R² > 0.999).
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Data Presentation
The following table summarizes representative quantitative data for analytical methods used for nitroaniline compounds. These values serve as a general guideline and must be experimentally determined and validated for the specific analysis of this compound.
| Parameter | GC-NPD | RP-HPLC-UV | Notes |
| Linearity Range | ~0.1 - 20 µg/mL | 1 - 150 µg/mL[7] | Dependent on detector response and standard concentrations. |
| Limit of Detection (LOD) | Low ppb range[9] | 0.1 µg/mL[7] | Highly dependent on the matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | Mid ppb range[9] | ~0.3 µg/mL | Typically 3.3 times the LOD. |
| Precision (%RSD) | < 15% | < 2.0%[7] | Repeatability and intermediate precision should be assessed. |
| Accuracy (% Recovery) | 80 - 120% | 98 - 102%[7] | Determined by analyzing spiked matrix samples. |
Visualizations: Experimental Workflows
The following diagrams illustrate the logical workflows for the analytical methods described.
Caption: Workflow for GC-NPD analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. synectics.net [synectics.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 2,4-Dichloro-6-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols: 2,3-Dichloro-6-nitroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
Initial investigations into the catalytic applications of 2,3-dichloro-6-nitroaniline in organic reactions have revealed that this compound is not primarily utilized as a catalyst in the surveyed literature. Instead, its principal role is that of a crucial intermediate in the synthesis of agrochemicals and dyes.[1][2] This document therefore provides a detailed overview of the synthesis of this compound and its application as a precursor in organic synthesis, aligning with the core requirements of detailed protocols, data presentation, and visualization for researchers in organic and medicinal chemistry.
Overview of Synthetic Applications
This compound is a substituted aniline (B41778) that serves as a key building block for more complex molecules.[1] Its primary industrial application is as a precursor to the herbicide Aclonifen.[2] It is also used in the manufacturing of various dyes and pigments.[1][3] The reactivity of the aniline and the substituted aromatic ring allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.[3][4]
Synthesis of this compound
The most common industrial synthesis of this compound involves a two-step process: the nitration of 1,2,3-trichlorobenzene (B84244) followed by a nucleophilic aromatic substitution (SNAr) reaction with ammonia (B1221849).[1][5]
Synthetic Pathway
The overall synthetic scheme is presented below:
Figure 1. Synthesis of this compound.
Quantitative Data for Synthesis
The following table summarizes the key reaction parameters and yields for the synthesis of this compound via ammonolysis of 2,3,4-trichloronitrobenzene.
| Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| p-hydroxybenzenesulfonic acid | 80 | 0.3 | 99.1 | 99.5 | [6] |
| m-hydroxybenzenesulfonic acid | 80 | 0.3 | 99.3 | 99.2 | [6] |
| Sulfur-containing catalyst | 80-145 | 0.3 | >99 | >99 | [1][6] |
| Ammonia (in chlorobenzene) | 145 | - | 99.2 | 97.9 | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using p-hydroxybenzenesulfonic acid catalyst [6][8]
Materials:
-
2,3,4-trichloronitrobenzene (120 g)
-
30% Ammonia water (240 g)
-
Water (240 g)
-
p-hydroxybenzenesulfonic acid (6 g)
-
High-pressure autoclave
Procedure:
-
Charge the high-pressure autoclave with water (240 g), 30% ammonia water (240 g), 2,3,4-trichloronitrobenzene (120 g), and p-hydroxybenzenesulfonic acid (6 g).[6][8]
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 80 °C, maintaining the pressure at 0.3 MPa.[6]
-
Continue the reaction under these conditions for 6 hours.[6][8]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent any residual pressure and carefully open the autoclave.
-
Filter the resulting solid product from the reaction mixture via suction filtration.
-
Wash the collected solid with water to remove any remaining impurities.
-
Dry the purified product to obtain this compound.
Application as an Intermediate: Synthesis of Aclonifen
A primary application of this compound is in the synthesis of the herbicide Aclonifen.[2] This involves a condensation reaction with phenoxy aniline.
Synthetic Pathway for Aclonifen
Figure 2. Synthesis of Aclonifen from this compound.
While detailed protocols for the industrial synthesis of Aclonifen are proprietary, the general transformation involves the formation of a diaryl ether linkage.
Alternative Synthetic Routes to this compound
Modern cross-coupling reactions offer potential alternatives to the traditional high-pressure ammonolysis for the synthesis of this compound. These methods may provide milder reaction conditions and greater functional group tolerance.[1]
Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful method for C-N bond formation could be applied to the synthesis of this compound from 2,3,4-trichloronitrobenzene.[1]
General Protocol for Buchwald-Hartwig Amination: [1]
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Add degassed toluene (B28343) and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv., in this case, 2,3,4-trichloronitrobenzene) and the amine source (e.g., ammonia or an ammonia surrogate, 1.5 equiv.).
-
Heat the resulting mixture at reflux for 6 hours, monitoring the reaction by GC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is another classic method for C-N bond formation that could serve as a potential route for the amination of 2,3,4-trichloronitrobenzene.[1] Modern variations with specialized ligands may allow for milder reaction conditions.
Conclusion
While this compound is not a catalyst itself, it is a valuable and widely used intermediate in the chemical industry. The provided protocols for its synthesis offer high yields and purity, making it a readily accessible building block for the synthesis of agrochemicals and dyes. The potential application of modern cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation may provide alternative, milder synthetic routes to this important compound. Further research into these alternative methods could lead to more environmentally friendly and cost-effective production processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 65078-77-5 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 7. This compound | 65078-77-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-6-nitroaniline. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the ammonolysis of 2,3,4-trichloronitrobenzene (B101362).[1][2] This reaction is typically carried out in a high-pressure autoclave with aqueous ammonia (B1221849).[3] The use of a sulfur-containing catalyst, such as p-hydroxybenzenesulfonic acid, has been shown to significantly enhance reaction efficiency, leading to high yields (often exceeding 99%) and purity.[3][4]
Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inadequate Reaction Conditions: Ensure that the temperature and pressure are maintained at the optimal levels as specified in the protocol. For the ammonolysis of 2,3,4-trichloronitrobenzene, a common condition is 80°C at 0.3 MPa for 6 hours.[1][4]
-
Catalyst Inefficiency: The presence and activity of the catalyst are crucial. Using a small amount of a sulfur-containing catalyst like p-hydroxybenzenesulfonic acid can dramatically improve yield and selectivity.[4][5] Ensure the catalyst is of good quality and used in the correct proportion.
-
Incomplete Reaction: Monitor the reaction progress using a suitable analytical method like Gas Chromatography (GC) to ensure it has gone to completion.[2] If the reaction is stalling, consider extending the reaction time.
-
Post-Reaction Workup Losses: Significant product loss can occur during filtration, washing, and drying. Ensure the solid product is thoroughly collected and washed with an appropriate solvent (e.g., water) to remove impurities without dissolving the product.[1][6]
Q3: What are common impurities in the synthesis of this compound and how can they be minimized?
A3: The primary impurity of concern is the unreacted starting material, 2,3,4-trichloronitrobenzene. Isomeric dichloronitroanilines can also be formed as byproducts. To minimize these:
-
Optimize Reaction Selectivity: The use of a catalyst, such as p-hydroxybenzenesulfonic acid, has been shown to improve reaction selectivity to over 99%.[3]
-
Control Reaction Conditions: Precise control over temperature and pressure can minimize the formation of side products.
-
Purification: The crude product should be thoroughly washed with water to remove any water-soluble impurities.[1] For higher purity, recrystallization from a suitable solvent like a mixture of acetic acid and alcohol can be employed.[7]
Q4: Are there alternative synthesis routes to the traditional high-pressure ammonolysis?
A4: Yes, modern cross-coupling reactions offer alternatives, potentially under milder conditions. These include:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method uses a palladium catalyst to form the C-N bond and can often be performed at lower temperatures and pressures than traditional ammonolysis.[2]
-
Copper-Catalyzed Ullmann Condensation: This is another classic method for forming aryl-amine bonds.[2]
While these methods offer advantages in terms of reaction conditions, the traditional ammonolysis of 2,3,4-trichloronitrobenzene remains a highly efficient and high-yielding method for industrial production.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor reaction progress via GC or TLC. Consider extending reaction time if necessary.[2] |
| Sub-optimal temperature or pressure | Verify and maintain the reaction temperature at 80°C and pressure at 0.3 MPa.[1][4] | |
| Inefficient catalyst | Ensure the use of a suitable sulfur-containing catalyst like p-hydroxybenzenesulfonic acid in the correct amount (e.g., 6g for 120g of starting material).[1][4] | |
| Product loss during workup | Ensure efficient filtration and wash the product cake thoroughly with water to remove impurities without dissolving the product.[6] | |
| Low Purity | Presence of starting material | Drive the reaction to completion by ensuring optimal conditions and reaction time. |
| Formation of side-products | Utilize a catalyst to improve selectivity.[3] Purify the crude product by washing with water and/or recrystallization.[1][7] | |
| Slow Reaction Rate | Insufficient catalyst | Increase the amount of catalyst slightly, though a small amount is generally effective.[4] |
| Low reaction temperature | Ensure the reaction mixture is maintained at the optimal temperature of 80°C.[1] | |
| Safety Concerns | High-pressure reaction | Use a properly rated and maintained autoclave. Follow all safety protocols for high-pressure reactions.[1] |
| Hazardous materials | Handle 2,3,4-trichloronitrobenzene and this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[3] |
Experimental Protocols
High-Yield Synthesis of this compound via Ammonolysis
This protocol is based on a patented method known for its high yield and purity.[1][4]
Materials:
-
2,3,4-trichloronitrobenzene (120 g)
-
30% Ammonia water (240 g)
-
Water (240 g)
-
p-hydroxybenzenesulfonic acid (catalyst) (6 g)
-
High-pressure autoclave
Procedure:
-
Into a high-pressure autoclave, add 240 g of water, 240 g of 30% ammonia water, 120 g of 2,3,4-trichloronitrobenzene, and 6 g of p-hydroxybenzenesulfonic acid.[1]
-
Seal the autoclave and begin stirring the mixture.
-
Heat the reaction mixture to 80°C. The internal pressure will rise to approximately 0.3 MPa.[1][4]
-
Maintain the reaction at this temperature and pressure for 6 hours with continuous stirring.[1]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent any residual pressure and safely open the autoclave.
-
Filter the resulting solid product from the reaction mixture using suction filtration.
-
Wash the collected solid with water to remove any remaining impurities.[1]
-
Dry the purified product to obtain this compound.
This method has been reported to yield a product with a purity of 99.5% and a yield of 99.1%.[1]
Alternative Synthesis via Buchwald-Hartwig Amination
This is a general procedure for palladium-catalyzed amination that can be adapted for the synthesis of this compound.[2]
Materials:
-
2,3,4-trichloronitrobenzene (or other suitable aryl chloride) (1.0 equiv.)
-
Amine source (e.g., ammonia equivalent) (1.5 equiv.)
-
Pd(dba)₂ (1.5 mol%)
-
XPhos (3.0 mol%)
-
NaOtBu (2.0 equiv.)
-
Degassed toluene (B28343)
-
Nitrogen atmosphere apparatus
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.).
-
Heat the resulting mixture at reflux for 6 hours, monitoring the reaction by GC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 65078-77-5 [smolecule.com]
- 4. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | 65078-77-5 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Managing Byproducts in the Nitration of Trichlorobenzenes
Welcome to the Technical Support Center for the nitration of trichlorobenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing byproducts and troubleshooting common issues encountered during these sensitive electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the mononitration of trichlorobenzenes?
A1: The primary byproducts in the mononitration of trichlorobenzenes are positional isomers of the desired nitrotrichlorobenzene. Depending on the starting trichlorobenzene isomer, different mononitro isomers will be formed. Additionally, over-nitration can lead to the formation of dinitrotrichlorobenzene isomers, especially under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agent).[1][2] Oxidative byproducts can also form if the reaction conditions are not carefully controlled.
Q2: How can I control the formation of dinitrated byproducts?
A2: To minimize dinitration, it is crucial to control the reaction stoichiometry and temperature. Using a stoichiometric amount or a slight excess of the nitrating agent is recommended. Maintaining a low reaction temperature (typically below 50°C for mononitration) significantly reduces the rate of the second nitration.[1][2] Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows you to quench the reaction once the starting material is consumed, preventing further nitration.[2]
Q3: What factors influence the isomer distribution in the nitration of trichlorobenzenes?
A3: The isomer distribution is primarily governed by the directing effects of the three chlorine atoms on the benzene (B151609) ring. Chlorine is an ortho-, para-directing group, but it is also a deactivating group.[3] The positions of the chlorine atoms on the specific trichlorobenzene isomer (1,2,3-, 1,2,4-, or 1,3,5-) will determine the electronically favored positions for electrophilic attack by the nitronium ion (NO₂⁺). Steric hindrance can also play a role, potentially disfavoring substitution at positions adjacent to multiple chlorine atoms. The choice of nitrating agent and reaction conditions (temperature, solvent) can also influence the isomer ratios.
Q4: What are the most effective methods for separating the resulting nitrotrichlorobenzene isomers?
A4: A combination of techniques is often employed for the separation of nitrotrichlorobenzene isomers.
-
Fractional Crystallization: This method is effective when the isomers have significantly different melting points and solubilities in a particular solvent.[4][5][6]
-
Solvent Extraction: Exploiting differences in the polarity and solubility of the isomers in a biphasic solvent system can be an effective separation strategy.[7]
-
Column Chromatography: This is a highly versatile technique for separating isomers with similar physical properties. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase chromatography can be used.[8]
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the separation of small quantities of isomers.[9]
Q5: Are there any specific safety concerns I should be aware of during the nitration of trichlorobenzenes?
A5: Yes, nitration reactions are potentially hazardous. The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. The reaction is exothermic and can run away if not properly controlled, leading to the formation of dinitrated products and potentially explosive compounds. Dinitroaromatic compounds can be skin irritants. It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have an ice bath readily available to control the reaction temperature.
Troubleshooting Guides
Problem 1: Low Yield of Mononitrated Product
| Possible Cause | Suggested Solution | Citation |
| Incomplete reaction | - Increase reaction time. - Gradually increase the reaction temperature, monitoring for byproduct formation. - Ensure efficient stirring to overcome mass transfer limitations. | [10] |
| Insufficient nitrating agent | - Use a slight excess of the nitrating agent (e.g., 1.1 to 1.2 equivalents). | [2] |
| Deactivation of nitrating agent | - Ensure the use of fresh, concentrated acids. Water contamination can reduce the concentration of the active nitronium ion. | [11] |
| Loss of product during workup | - Optimize the extraction procedure. - Ensure the pH is appropriate during aqueous washes to prevent loss of phenolic byproducts if oxidation has occurred. | [8] |
Problem 2: High Levels of Dinitrated Byproducts
| Possible Cause | Suggested Solution | Citation |
| Reaction temperature too high | - Maintain a low reaction temperature, typically below 50°C for mononitration. Use an ice bath for cooling. | [1] |
| Excess nitrating agent | - Use a stoichiometric amount or only a slight excess of the nitrating agent. | [2] |
| Prolonged reaction time | - Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed. | [2] |
| Highly concentrated nitrating mixture | - Consider using a milder nitrating agent or a more dilute acid mixture if selectivity is an issue. | [12] |
Problem 3: Unexpected Isomer Ratio
| Possible Cause | Suggested Solution | Citation |
| Incorrect reaction temperature | - Temperature can influence the kinetic vs. thermodynamic control of the reaction, affecting isomer ratios. Ensure precise temperature control. | [10] |
| Different nitrating agent used | - The nature of the nitrating agent (e.g., mixed acid, nitronium tetrafluoroborate) can alter the regioselectivity. | [13] |
| Inaccurate analysis of isomers | - Validate the analytical method (GC or HPLC) to ensure accurate identification and quantification of all isomers. Use certified reference standards for each isomer. | [14][15] |
| Isomerization during reaction or workup | - Under strongly acidic conditions, isomerization is possible, although less common for nitration. Ensure the workup procedure is not overly harsh. |
Data Presentation
Table 1: Byproduct Distribution in the Dinitration of 1,3,5-Trichlorobenzene
| Product | Percentage (%) |
| 1,3,5-Trichloro-2,4,6-trinitrobenzene | 84-89 |
| 1,3,5-Trichloro-2,4-dinitrobenzene | 11-16 |
| 1,3,4,5-Tetrachloro-2,6-dinitrobenzene | Present |
Source: Adapted from a study on the synthesis of TATB precursors.[2]
Table 2: Isomer Distribution in the Mononitration of Chlorobenzene (for reference)
| Isomer | Percentage (%) |
| ortho-Nitrochlorobenzene | 34-36 |
| para-Nitrochlorobenzene | 63-65 |
| meta-Nitrochlorobenzene | ~1 |
Source: Typical industrial nitration of chlorobenzene.[4]
Experimental Protocols
Protocol 1: General Procedure for Mononitration of a Trichlorobenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the trichlorobenzene isomer. Cool the flask in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the stirred trichlorobenzene solution, ensuring the reaction temperature does not exceed 10-15°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at low temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
Protocol 2: GC-MS Analysis of Trichloronitrobenzene Isomers and Byproducts
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Data Analysis: Identify the peaks corresponding to the different isomers and byproducts by their retention times and mass spectra. Quantify the relative amounts by peak area integration.[16][17][18]
Mandatory Visualization
Caption: Logical workflow for managing byproducts in trichlorobenzene nitration.
Caption: Troubleshooting flowchart for nitration of trichlorobenzenes.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 6. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. hpst.cz [hpst.cz]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Reaction Conditions for Ammonolysis
Welcome to the technical support center for the optimization of ammonolysis reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during ammonolysis experiments.
Troubleshooting Guides
This section provides systematic approaches to address specific issues you might encounter during your ammonolysis reactions.
Issue 1: Low Conversion of Starting Material
Initial Assessment:
-
Confirm Reagent Purity and Integrity: Ensure the purity of your starting materials (esters, epoxides, alkyl halides), as impurities can inhibit the reaction. Verify the concentration and purity of your ammonia (B1221849) source (e.g., aqueous ammonia, ammonia in an organic solvent, or ammonia gas). For reactions sensitive to water, ensure all reagents and solvents are anhydrous.
-
Check Reaction Setup: Verify that the reaction is being conducted at the specified temperature and pressure. Ensure proper sealing of the reaction vessel to prevent the escape of gaseous ammonia, especially in high-temperature reactions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Selectivity and Formation of Side Products
Common Side Products:
-
Hydrolysis: Reaction with water to form carboxylic acids (from esters) or diols (from epoxides).
-
Conjugate Addition (for unsaturated esters): Nucleophilic attack of ammonia on the carbon-carbon double bond.[3][4]
-
Ring-opening at the wrong position (for epoxides): Lack of regioselectivity.
Troubleshooting Strategies:
-
Minimizing Hydrolysis: Use anhydrous solvents and reagents. Drying agents can also be employed to remove trace amounts of water.
-
Controlling Conjugate Addition: Lowering the reaction temperature and adjusting the pH of the solution can significantly improve selectivity towards the desired amide in the ammonolysis of unsaturated esters.[3][4]
-
Improving Regioselectivity in Epoxide Opening: The choice of catalyst and solvent can greatly influence the regioselectivity of the reaction. Lewis acids, for instance, can promote attack at the more substituted carbon, while other conditions might favor attack at the less hindered site.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion. What are the first things I should check?
A1: Start by verifying the quality and purity of your reagents and solvents. Ensure your reaction setup is properly sealed and maintaining the correct temperature and pressure. Monitor the reaction over a longer period to see if it is simply slow. If these factors are all correct, consider incrementally increasing the temperature or the concentration of ammonia.
Q2: I am getting a mixture of primary, secondary, and tertiary amines in my Hoffmann's ammonolysis. How can I improve the selectivity for the primary amine?
Q3: My ester is susceptible to hydrolysis. How can I prevent this side reaction?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. Use dry solvents and ensure your ammonia source is not aqueous if your substrate is water-sensitive. Consider using ammonia gas or a solution of ammonia in an anhydrous organic solvent like methanol (B129727) or dioxane.
Q4: What is the best way to purify the primary amine from the reaction mixture?
A4: Purification can be challenging due to the similar properties of the resulting amines. A common method involves treating the reaction mixture with a strong base to liberate the free amines from their ammonium (B1175870) salts. Subsequent separation can be achieved by fractional distillation if the boiling points are sufficiently different. Another approach is to use derivatization techniques. For example, primary amines can be selectively reacted with an aldehyde to form a Schiff base, which can be separated and then hydrolyzed back to the pure primary amine. Cation exchange chromatography can also be employed to separate amines based on their charge.
Q5: How does temperature affect the selectivity of ammonolysis of unsaturated esters?
A5: In the ammonolysis of unsaturated esters, such as dimethyl fumarate, temperature plays a critical role in selectivity. Lowering the reaction temperature generally favors the desired amidation reaction over the competing conjugate addition side reaction, leading to a higher yield of the unsaturated amide.[3]
Data Presentation
Table 1: Effect of Temperature on the Yield of Fumaramide in the Ammonolysis of Dimethyl Fumarate
| Temperature (°C) | Fumaramide Yield (%) |
| 10 | 81.1 |
| 25 | 67.1 |
| 40 | 45.3 |
| 60 | 24.1 |
Reaction Conditions: 7.0 M NH₃ in methanol. Data sourced from[3].
Table 2: Comparison of Catalysts for the Aminolysis of Styrene (B11656) Oxide with Aniline
| Catalyst | Conversion (%) | Selectivity to β-amino alcohol (%) |
| Silica (B1680970) Alumina | 95 | >99 |
| Silica Zirconia | 92 | >99 |
| Mesoporous Silica | 25 | >99 |
| Non-porous Silica | 10 | >99 |
Reaction Conditions: Toluene as solvent, epoxide/aniline molar ratio of 1/1. Data sourced from a study on aminolysis of styrene oxide over heterogeneous acidic catalysts.
Experimental Protocols
Protocol 1: General Procedure for the Ammonolysis of an Ester (Methyl Benzoate)
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, add methyl benzoate (B1203000) (1.0 eq).
-
Reagent Addition: Add a solution of ammonia in methanol (e.g., 7 M). The molar ratio of ammonia to ester should be in excess, typically 10:1 or higher, to drive the reaction to completion.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C). Stir the reaction for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC/MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired amide.
Protocol 2: General Procedure for the Ammonolysis of an Epoxide (Styrene Oxide)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., silica alumina, 5 mol%).
-
Reagent Addition: Add the solvent (e.g., toluene) followed by styrene oxide (1.0 eq) and the amine (e.g., aniline, 1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the catalyst. Wash the filtrate with a suitable aqueous solution (e.g., dilute HCl to remove excess aniline, followed by saturated NaHCO₃).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-amino alcohol can be further purified by column chromatography.
Mandatory Visualization
Caption: Mechanism of ester ammonolysis.
Caption: Side reaction pathway in Hoffmann's ammonolysis.
References
challenges in the scale-up of 2,3-Dichloro-6-nitroaniline production
Welcome to the technical support center for the synthesis and scale-up of 2,3-Dichloro-6-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The predominant industrial synthesis involves a two-step process. The first step is the nitration of 1,2,3-trichlorobenzene (B84244) to produce 2,3,4-trichloronitrobenzene (B101362). This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction, specifically ammonolysis, where an amino group replaces the chlorine atom at the 4-position to yield this compound.[1]
Q2: What are the critical reaction conditions for the ammonolysis step?
A2: The ammonolysis of 2,3,4-trichloronitrobenzene is typically carried out under high pressure in an autoclave.[1] Key parameters to control include temperature, pressure, and the concentration of ammonia (B1221849). The use of a catalyst, such as p-hydroxybenzenesulfonic acid, has been shown to improve reaction efficiency.[2][3]
Q3: What are the primary safety concerns when producing this compound?
A3: this compound is considered a hazardous material. It can be harmful if swallowed, inhaled, or absorbed through the skin, causing irritation and potential organ damage.[3] The synthesis process involves high-pressure reactions and the use of corrosive and toxic reagents. Therefore, it is crucial to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]
Q4: What are some common impurities that can arise during production?
A4: A potential impurity is the isomeric 3,4-dichloro-6-nitroaniline, which can be challenging to separate from the desired product.[4] Incomplete reactions can also lead to the presence of the starting material, 2,3,4-trichloronitrobenzene, in the final product.
Q5: What purification methods are effective for this compound?
A5: The crude product is typically purified by filtration and washing with water to remove residual impurities.[2] For higher purity, recrystallization from a suitable solvent is a common and scalable method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield in Nitration Step | - Incomplete reaction. - Suboptimal nitrating agent concentration. - Improper temperature control. | - Ensure the molar ratio of nitric acid to 1,2,3-trichlorobenzene is appropriate (e.g., 1.05:1 to 1.15:1).[5] - Verify the concentration of the sulfuric acid used. - Maintain the reaction temperature within the optimal range (e.g., 50-60 °C).[5] |
| Low Yield in Ammonolysis Step | - Insufficient pressure or temperature. - Inactive or insufficient catalyst. - Low concentration of ammonia. | - Ensure the autoclave reaches and maintains the target temperature (e.g., 80°C) and pressure (e.g., 0.3 MPa).[2][6] - Verify the quality and quantity of the catalyst (e.g., p-hydroxybenzenesulfonic acid).[2][6] - Check the concentration of the ammonia water used. |
| Presence of Isomeric Impurities | - Side reactions occurring during ammonolysis. | - Optimize reaction conditions (temperature, pressure) to favor the formation of the desired isomer. - Effective purification of the intermediate 2,3,4-trichloronitrobenzene is crucial. |
| Product Fails to Precipitate or "Oils Out" During Crystallization | - Inappropriate solvent system. - Presence of impurities inhibiting crystallization. - Cooling rate is too fast. | - Experiment with different solvent systems or solvent ratios. - Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities. - Ensure a gradual cooling process to promote the formation of well-defined crystals. |
| Slow or Stalled Reaction | - Poor mixing in the reactor. - Catalyst deactivation. - Insufficient heat transfer at scale. | - Ensure adequate agitation is maintained throughout the reaction. - If using a catalyst, consider adding a fresh batch or investigating potential poisons. - Review the reactor's heating capacity and ensure even temperature distribution. |
Experimental Protocols
Synthesis of 2,3,4-Trichloronitrobenzene (Nitration)
A detailed protocol for the nitration of 1,2,3-trichlorobenzene is outlined in various patents. A representative procedure involves the following:
-
Charge the nitration reactor with 98% sulfuric acid and 1,2,3-trichlorobenzene.
-
Heat the mixture with stirring to a specific temperature (e.g., 45-55°C) until the 1,2,3-trichlorobenzene is fully dissolved.[4]
-
Prepare a mixture of 98% sulfuric acid and 95% nitric acid. The molar ratio of nitric acid to 1,2,3-trichlorobenzene should be carefully controlled (e.g., between 1.05:1 and 1.15:1).[4][5]
-
Add the acid mixture to the reactor while maintaining the reaction temperature.
-
After the addition is complete, continue stirring for a set period (e.g., 2-3 hours) to ensure the reaction goes to completion.[5]
-
The resulting 2,3,4-trichloronitrobenzene can then be isolated for the subsequent ammonolysis step.
Synthesis of this compound (Ammonolysis)
The following is a typical procedure for the ammonolysis of 2,3,4-trichloronitrobenzene:
-
In a high-pressure autoclave, combine water, 30% ammonia water, 2,3,4-trichloronitrobenzene, and a catalytic amount of p-hydroxybenzenesulfonic acid.[2][6]
-
Seal the autoclave and begin stirring the mixture.
-
Heat the reaction mixture to the target temperature (e.g., 80°C), allowing the internal pressure to rise (e.g., to approximately 0.3 MPa).[2][6]
-
Maintain the reaction at this temperature and pressure with continuous stirring for a specified duration (e.g., 6 hours).[2][6]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.
-
Filter the solid product from the reaction mixture.
-
Wash the collected solid with water to remove impurities.
-
Dry the purified product to obtain this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65078-77-5 |
| Appearance | Light Yellow to Yellow Solid |
| Melting Point | 166.7 °C |
| Boiling Point (Predicted) | 323.5 ± 37.0 °C |
| Density (Predicted) | 1.624 ± 0.06 g/cm³ |
| Solubility in Water | Almost insoluble (0.05 g/L at 25 °C) |
Source:[2]
Table 2: Representative Reaction Conditions and Outcomes for Ammonolysis
| 2,3,4-trichloronitrobenzene (g) | 30% Ammonia Water (g) | Water (g) | Catalyst (p-hydroxybenzenesulfonic acid) (g) | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |
| 120 | 240 | 240 | 6 | 80 | 0.3 | 6 | 99.1 | 99.5 |
| 120 | 120 | 360 | 6 | 80 | 0.4 | 6 | 99.0 | 99.3 |
| 120 | 480 | 240 | 6 | 80 | 0.3 | 6 | 99.3 | 99.6 |
Source:[6]
Visualizations
Caption: Synthesis workflow for this compound production.
Caption: Troubleshooting decision tree for production issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 65078-77-5 [smolecule.com]
- 4. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 6. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
stability of 2,3-Dichloro-6-nitroaniline under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-nitroaniline. The information addresses potential stability issues under acidic and basic conditions that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under recommended storage conditions, which typically include a dry, cool, and well-ventilated place with the container tightly closed.[1] It is incompatible with strong oxidizing agents and strong acids.[2]
Q2: How does this compound behave under acidic conditions?
Q3: What degradation can be expected under basic conditions?
A3: Under strong basic conditions, halogenated nitroaromatic compounds can undergo nucleophilic aromatic substitution. For a structurally similar compound, 2,6-dichloro-4-nitroaniline, hydrolysis in a strong base (6 M) resulted in the formation of 3,5-dichloro-4-aminophenol, where the nitro group is displaced by a hydroxyl group.[4] A similar pathway could be anticipated for this compound, potentially leading to the formation of 2,3-dichloro-6-aminophenol or other hydroxylated derivatives.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound from forced degradation studies are not extensively documented in publicly available literature. However, based on the chemistry of similar compounds, potential degradation products could arise from hydrolysis (replacement of a chloro or nitro group with a hydroxyl group) or reduction of the nitro group to an amino group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after treatment with acidic solutions. | Acid-catalyzed degradation of this compound. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust the pH of your experimental conditions to a range where the compound is stable. |
| Loss of parent compound signal after exposure to basic conditions. | Base-catalyzed hydrolysis or degradation. | Neutralize the sample immediately after the experiment before analysis. Consider using milder basic conditions or a shorter exposure time. Run a forced degradation study under basic conditions to understand the degradation profile. |
| Color change of the solution when pH is altered. | Change in the electronic structure of the molecule due to protonation or deprotonation of the aniline (B41778) nitrogen. | This may not necessarily indicate degradation. Use a stability-indicating analytical method (see Experimental Protocols) to confirm the integrity of the compound. |
| Inconsistent analytical results. | Instability of the compound in the analytical mobile phase or sample diluent. | Check the pH of your mobile phase and diluent. Ensure they are within a pH range where this compound is stable. Prepare samples fresh and analyze them promptly. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see below).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Proposed Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific application and equipment.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway under Basic Conditions
Caption: Hypothetical degradation pathway in basic media.
References
- 1. Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the alkaline hydrolysis of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-4-nitroaniline | 99-30-9 [chemicalbook.com]
troubleshooting common issues in azo dye coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during azo dye coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of Azo Dye
Q1: My azo coupling reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in azo coupling reactions are a frequent issue and can often be attributed to several factors, primarily related to the stability of the diazonium salt intermediate and the reaction conditions.[1][2]
Troubleshooting Steps:
-
Temperature Control: Diazonium salts are thermally unstable and can decompose rapidly at temperatures above 5°C, leading to the formation of phenols and nitrogen gas.[1][2][3][4][5] It is crucial to maintain a low temperature, typically between 0-5°C, throughout the diazotization and coupling steps.[1][3][6] Using an ice-salt bath can help in better temperature management.[1][4]
-
pH Control: The pH of the coupling reaction is critical and depends on the nature of the coupling component.[1][7] For phenols, a mildly alkaline pH is required to form the more reactive phenoxide ion.[1][8] For aromatic amines, the reaction is typically carried out in mildly acidic conditions.[8]
-
Purity of Starting Materials: The purity of the aromatic amine and the coupling agent is essential. Impurities can lead to side reactions and lower the efficiency of the reaction.[1][2]
-
Rate of Reagent Addition: The diazonium salt solution should be added slowly and with vigorous stirring to the solution of the coupling component.[1][9] This prevents localized high concentrations that can lead to side reactions.
-
Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of sodium nitrite (B80452) may be used to ensure complete diazotization.[9]
Quantitative Parameters for Optimizing Yield:
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0 - 5°C | Minimizes decomposition of the unstable diazonium salt.[1][2][3][4] |
| Coupling Temperature | 0 - 5°C | Ensures the stability of the diazonium salt during the coupling reaction.[1] |
| pH for Phenolic Coupling | > 7.5 (mildly alkaline) | Promotes the formation of the highly reactive phenoxide ion.[8][9] |
| pH for Amine Coupling | < 6 (mildly acidic) | Prevents side reactions and ensures the amine is sufficiently reactive.[8][9] |
| Amine:NaNO₂ Molar Ratio | ~ 1:1 to 1:1.1 | A slight excess of sodium nitrite ensures complete diazotization.[9] |
| Diazonium Salt:Coupling Agent Molar Ratio | ~ 1:1 | Ensures efficient coupling.[9] |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low azo dye yield.
Issue 2: Incorrect Color or Impure Product
Q2: The color of my final azo dye is not what I expected, or the product seems impure. What could be the cause?
A2: An incorrect color or the presence of impurities can be due to a variety of side reactions and issues with the reaction conditions or starting materials.[9]
Troubleshooting Steps:
-
Decomposition of Diazonium Salt: As mentioned earlier, if the temperature is not kept low, the diazonium salt can decompose to form phenols. These phenols can then undergo coupling to produce undesired colored byproducts.[1][2]
-
Incorrect pH: The pH of the final solution can affect the color of many azo dyes, as some act as pH indicators.[9] Ensure the final product is isolated at a consistent pH.
-
Side Reactions: Unwanted side reactions can lead to the formation of colored impurities. For instance, the diazonium salt can couple with unreacted aromatic amine to form diazoamino compounds.[1]
-
Oxidation: Phenols and anilines used as coupling components can be susceptible to oxidation, which can produce colored impurities.[10]
-
Regioselectivity: Azo coupling is a regioselective reaction, typically occurring at the para-position to the activating group on the coupling component.[11] If the para-position is blocked, coupling may occur at the ortho-position, potentially leading to a different color.
Common Side Products and Their Prevention:
| Side Product | Cause | Prevention |
| Phenols | Decomposition of the diazonium salt at elevated temperatures.[1] | Maintain a low temperature (0-5°C) throughout the reaction.[1] |
| Diazoamino Compounds | Reaction of the diazonium salt with unreacted primary amine.[1] | Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid.[1] |
| Triazenes | N-coupling of the diazonium salt with primary or secondary amines.[1] | Control the pH to favor C-coupling (mildly acidic for anilines).[1] |
| Polymeric/Tar-like Substances | Uncontrolled side reactions and decomposition at high temperatures.[1] | Strictly maintain low reaction temperatures (0-5°C).[1] |
Logical Relationship for Color Purity:
Caption: Factors influencing the color and purity of azo dyes.
Issue 3: Formation of Tarry or Insoluble Materials
Q3: My reaction mixture has formed a brown, tar-like substance. What is this and how can I prevent it?
A3: The formation of brown, insoluble, or tarry materials is a common problem in azo coupling reactions and typically indicates the presence of polymeric or decomposition products.[1]
Primary Causes and Solutions:
-
High Reaction Temperature: The most common cause is allowing the reaction temperature to rise significantly above the recommended 0-5°C range.[1] This accelerates the decomposition of the diazonium salt, leading to the formation of complex, colored byproducts.
-
Solution: Strictly maintain a low temperature (0-5°C) throughout both the diazotization and coupling steps using an ice-salt bath.[1]
-
-
Insufficient Stirring: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions and the formation of insoluble materials.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
-
Incorrect Rate of Addition: Adding the diazonium salt solution too quickly can also lead to localized side reactions.
-
Solution: Add the diazonium salt solution slowly and dropwise to the coupling component solution.[9]
-
Experimental Workflow to Avoid Tar Formation:
Caption: Experimental workflow to minimize tar formation.
Detailed Experimental Protocols
Protocol 1: Synthesis of an Azo Dye (General Procedure)
This protocol outlines the general steps for the synthesis of an azo dye via the coupling of a diazotized aromatic amine with a phenolic compound.
Materials:
-
Aromatic amine (e.g., aniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling component (e.g., 2-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of the Aromatic Amine
-
In a beaker, dissolve the aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid and distilled water.[12]
-
Cool the resulting solution to 0-5°C in an ice-salt bath with constant stirring.[1][12]
-
In a separate beaker, dissolve sodium nitrite (0.01 mol) in cold distilled water.[12]
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution while maintaining the temperature between 0 and 5°C and stirring continuously.[12]
-
After the addition is complete, continue to stir the mixture for an additional 15-30 minutes at 0-5°C to ensure the reaction goes to completion.[1][4] The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 0.01 mol) in an aqueous sodium hydroxide solution.[1][12]
-
Cool this solution to 0-5°C in an ice-salt bath.[1]
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.[1][12] A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.[12]
Part C: Isolation and Purification
-
Collect the crude azo dye by vacuum filtration.[1]
-
Wash the solid with cold distilled water to remove salts and other water-soluble impurities.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or glacial acetic acid).[1]
Protocol 2: Purification of Azo Dyes by Recrystallization
-
Solvent Selection: Choose a solvent in which the azo dye has high solubility at elevated temperatures and low solubility at low temperatures.[1]
-
Dissolution: Transfer the crude, dry azo dye to an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve the solid.[1]
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[1]
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. benchchem.com [benchchem.com]
- 7. askfilo.com [askfilo.com]
- 8. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Azo Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
minimizing impurities in the synthesis of aclonifen from 2,3-Dichloro-6-nitroaniline
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of Aclonifen from its key precursor, 2,3-dichloro-6-nitroaniline.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Aclonifen from this compound?
A1: The synthesis is typically achieved through a nucleophilic aromatic substitution, specifically an Ullmann condensation or a similar etherification reaction.[1][] In this process, this compound is reacted with phenol (B47542) or a corresponding phenolate (B1203915) salt (like potassium phenolate or sodium phenolate) in the presence of a base and a suitable solvent to form the diphenyl ether linkage.[3][4]
Q2: What are the most common types of impurities encountered in this synthesis?
A2: During the synthesis of Aclonifen, several classes of impurities can form. The most common include unreacted starting materials such as this compound, positional isomers formed by reaction at the alternative chlorine position, and various hydrolysis products.[1]
Q3: What are the typical purity levels and impurity limits for technical-grade Aclonifen?
A3: Technical-grade Aclonifen generally has an active ingredient content ranging from 95.0% to 98.5% by weight.[1] Quality control specifications commonly set a limit for total related compounds and unspecified impurities at no more than 2.0%, with any single identified impurity not exceeding 0.5% by weight.[1]
Q4: Which analytical methods are recommended for monitoring reaction progress and final product purity?
A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for analytical control.[1] For confirmation and trace-level identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective.[1][5]
Section 2: Troubleshooting Guide
Problem 1: High levels of unreacted this compound are detected in the final product.
-
Possible Cause: Incomplete reaction due to suboptimal conditions.
-
Solution: Ensure the reaction is heated sufficiently and for an adequate duration. Patent literature describes successful reactions involving heating for 5 to 8 hours at temperatures ranging from 50°C to reflux, depending on the solvent.[4] Consider running a time-course study by taking aliquots at regular intervals to determine the optimal reaction time for your specific setup.
-
-
Possible Cause: Inefficient base or phenolate activity.
-
Solution: The base used (e.g., potassium carbonate) must be anhydrous. If preparing a phenolate salt beforehand, ensure it is fully formed and dry. Using a slight molar excess (e.g., 1.1 equivalents) of the phenolate relative to the this compound can help drive the reaction to completion.[4]
-
Problem 2: Significant formation of an unknown isomer is observed.
-
Possible Cause: High reaction temperatures promoting side reactions.
-
Solution: While high temperatures increase the reaction rate, they can also lower the selectivity, potentially leading to substitution at the C-3 chlorine instead of the more activated C-2 chlorine. Experiment with lowering the reaction temperature. A patent example shows a successful synthesis at 50°C in DMSO, which yielded a high purity product.[4] This may require extending the reaction time.
-
-
Possible Cause: Impurities in the this compound starting material.
-
Solution: The starting material, this compound, is typically synthesized from 2,3,4-trichloronitrobenzene.[3] Isomeric impurities from this prior step can carry through. Always verify the purity of your starting material by a suitable analytical method (e.g., GC or HPLC) before beginning the synthesis.
-
Problem 3: The product appears oily or fails to crystallize properly, indicating persistent impurities.
-
Possible Cause: Inefficient removal of byproducts or residual solvent during work-up.
-
Solution: The work-up procedure is critical. After the reaction, the mixture is often concentrated, and the residue is taken up in a solvent like chloroform (B151607) for washing with water to remove inorganic salts and polar impurities.[4] Ensure thorough phase separation and drying of the organic layer.
-
-
Possible Cause: An inappropriate solvent was chosen for recrystallization.
-
Solution: Recrystallization is a key step for final purification.[1] Solvents such as isopropanol (B130326) and methanol (B129727) have been successfully used to obtain crystalline Aclonifen.[4][6] If one solvent is ineffective, perform small-scale solubility tests to identify a solvent system where Aclonifen is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.
-
Section 3: Data Presentation
Table 1: Typical Quality Control Specifications for Technical-Grade Aclonifen
| Parameter | Specification Limit |
| Active Ingredient Content | 95.0% - 98.5% w/w[1] |
| Total Impurities | ≤ 2.0% w/w[1] |
| Single Identified Impurity | ≤ 0.5% w/w[1] |
| Water Content | ≤ 0.5% w/w[1] |
| Residual Solvents | ≤ 0.2% w/w[1] |
Table 2: Summary of Selected Patented Reaction Conditions for Aclonifen Synthesis
| Reactants (Molar Ratio) | Solvent | Base | Temperature & Time | Reported Yield |
| This compound, Sodium Phenolate (1:1.1) | Acetonitrile | (Pre-formed salt) | Reflux, 5 hours | 74%[4] |
| This compound, Phenol, K₂CO₃ | DMSO | K₂CO₃ | 50°C, 8 hours | 98%[4] |
| This compound, Phenol, K₂CO₃ | DMSO | K₂CO₃ | 70°C, 20 hours | 75%[6] |
Section 4: Experimental Protocols
Protocol 1: General Method for Aclonifen Synthesis
This protocol is a representative example based on common laboratory-scale procedures found in patent literature.[4]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile).
-
Addition of Base and Phenol: Add phenol (1.1 eq) followed by finely ground, anhydrous potassium carbonate (1.5 eq).
-
Reaction: Heat the mixture with vigorous stirring. For DMSO, a temperature of 50-70°C for 8-20 hours is suggested.[4][6] For Acetonitrile, heat the mixture to reflux for approximately 5 hours.[4] Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. If using DMSO, the product may precipitate and can be collected by filtration.[4] Alternatively, extract the aqueous mixture with an organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude Aclonifen to an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of a suitable hot solvent, such as isopropanol or methanol, until the solid completely dissolves.[4][6]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified yellow crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Section 5: Visualizations
Caption: Synthesis pathway of Aclonifen from its precursors.
Caption: Potential pathways for impurity formation.
Caption: A logical workflow for troubleshooting impurities.
References
- 1. veeprho.com [veeprho.com]
- 3. Aclonifen - Wikipedia [en.wikipedia.org]
- 4. EP0007482A1 - 2-Chloro-6-nitroanilines, process for their preparation, their use, herbicidal compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN115353458B - A method for preparing acetofen - Google Patents [patents.google.com]
safe handling and disposal of 2,3-Dichloro-6-nitroaniline waste
Technical Support Center: 2,3-Dichloro-6-nitroaniline
This guide provides essential information for the , tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Acute Toxicity: It can be harmful if swallowed, inhaled, or comes into contact with skin[1][2][3].
-
Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation[2][3].
-
Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation[2][3].
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects[4].
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: Appropriate PPE is crucial to minimize exposure. The following should be worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use[1][4].
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield[1][4].
-
Skin and Body Protection: A lab coat or a protective suit covering the entire body to prevent skin contact[1].
-
Respiratory Protection: A NIOSH (US) or EN 143 (EU) approved particle respirator should be used if dust formation is likely or ventilation is inadequate[1].
Q3: What are the correct storage procedures for this compound?
A3: Proper storage is essential for safety and to maintain the chemical's integrity.
-
Keep the container tightly closed and stored in a dry, cool, and well-ventilated area[4][5].
-
Store it away from incompatible materials, such as strong oxidizing agents, and foodstuff containers[4][5].
-
The storage area should be accessible only to authorized personnel.
Q4: How should I dispose of waste this compound?
A4: All waste must be treated as hazardous.
-
Dispose of the chemical waste through a licensed professional waste disposal service[1].
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing[4].
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed[4].
-
Containers should be triple-rinsed (or equivalent) before recycling or reconditioning[4].
Q5: What is the proper way to handle contaminated lab materials, such as gloves and paper towels?
A5: Any materials that come into contact with this compound are considered contaminated and must be handled as hazardous waste.
-
Dispose of contaminated gloves and other disposable materials in a designated, sealed, and properly labeled hazardous waste container immediately after use[1].
-
Do not mix this waste with other non-hazardous laboratory trash.
Troubleshooting Guides
Issue 1: Accidental Exposure
-
Scenario: A researcher accidentally spills a small amount of this compound powder on their gloved hand and arm.
-
Solution:
-
Scenario: A researcher experiences eye contact with the substance.
-
Solution:
-
Scenario: A researcher inhales dust of the compound.
-
Solution:
Issue 2: Spill Management
-
Scenario: A small, contained spill of this compound occurs on a lab bench.
-
Solution:
-
Ensure the area is well-ventilated. Wear all necessary PPE, including respiratory protection[1].
-
Avoid creating dust[1].
-
Carefully sweep up the spilled solid material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal[1][4].
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Data Presentation
Table 1: Hazard Identification Summary
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[2] |
| Skin Irritation | H315: Causes skin irritation[2] |
| Eye Irritation | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2] |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects[4] |
Table 2: Personal Protective Equipment (PPE) Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Chemical-resistant gloves[4] | Safety goggles with side-shields[1] | Lab coat[1] | Required if dust is generated |
| Preparing Solutions | Chemical-resistant gloves[4] | Safety goggles and/or face shield[4] | Chemical-resistant apron/suit[1] | Work in a fume hood |
| Cleaning Spills | Heavy-duty chemical-resistant gloves | Safety goggles and face shield[4] | Impervious clothing[4] | Full-face respirator[4] |
| Handling Waste | Chemical-resistant gloves[4] | Safety goggles[1] | Lab coat[1] | Not required if handled in ventilated area |
Experimental Protocols
Protocol 1: Small Spill Clean-up Procedure
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated or work under a fume hood[1].
-
Don PPE: Put on the required PPE as specified in Table 2, including gloves, safety goggles, a lab coat, and a respirator.
-
Containment: If the powder is spreading, carefully cover it with a plastic sheet to minimize dust generation.
-
Collection:
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water. Rinse with water.
-
Waste Disposal: Place all contaminated materials (wipes, gloves, etc.) into the hazardous waste container. Seal the container.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Protocol 2: Waste Collection and Labeling
-
Designate a Container: Use a dedicated, compatible, and sealable container for this compound waste[6]. The container must be in good condition[6].
-
Labeling:
-
Accumulation:
-
Disposal Request: Once the container is full, complete a hazardous material pickup request form and submit it to your institution's environmental health and safety (EHS) department for collection[6].
Visualizations
Caption: Workflow for proper disposal of this compound waste.
Caption: Decision logic for emergency response to accidental exposure.
References
Technical Support Center: Reaction Kinetics of 2,3-Dichloro-6-nitroaniline Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-dichloro-6-nitroaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in a very slow reaction rate, while excessively high temperatures can lead to the formation of byproducts. 2. Inactive Catalyst: The catalyst, typically a sulfur-containing compound like p-hydroxybenzenesulfonic acid, may be old, impure, or not present in a sufficient amount.[1] 3. Insufficient Pressure: The reaction is typically carried out under pressure to maintain the concentration of ammonia (B1221849) in the reaction mixture.[1] 4. Poor Quality Starting Material: The purity of the 2,3,4-trichloronitrobenzene (B101362) is crucial for a successful reaction. | 1. Optimize Reaction Temperature: The recommended temperature range is typically between 60-100°C.[1] Start with the lower end of this range and gradually increase it while monitoring the reaction progress. 2. Verify Catalyst Activity and Loading: Use a fresh batch of catalyst and ensure the correct mass ratio of catalyst to 2,3,4-trichloronitrobenzene is used (typically 1:0.01 to 1:0.2).[1] 3. Ensure Proper Sealing of the Reactor: Check the seals on your high-pressure autoclave to ensure it can maintain the required pressure (typically 0.2-0.5 MPa).[1] 4. Analyze Starting Material Purity: Use analytical techniques like GC-MS or NMR to confirm the purity of your 2,3,4-trichloronitrobenzene. |
| Formation of Impurities or Byproducts | 1. Side Reactions: At higher temperatures, other chloro positions on the ring may undergo substitution, or other unwanted reactions may occur. 2. Incorrect Stoichiometry: An incorrect ratio of ammonia to 2,3,4-trichloronitrobenzene can lead to incomplete reaction or the formation of undesired products. 3. Presence of Water: While water is used as a solvent, an excessive amount can affect the reaction equilibrium and promote hydrolysis of the starting material or product. | 1. Control Reaction Temperature: Maintain the reaction temperature within the optimal range. 2. Adjust Reactant Ratios: The recommended mass ratio of 2,3,4-trichloronitrobenzene to ammonia water is between 1:0.5 and 1:10.[1] 3. Control Water Content: Use the specified amount of water in the reaction setup. The mass ratio of 2,3,4-trichloronitrobenzene to water is typically between 1:1 and 1:10.[1] |
| Slow Reaction Rate | 1. Low Reaction Temperature: As with low yield, a temperature that is too low will significantly decrease the reaction rate. 2. Insufficient Catalyst: The catalyst plays a key role in accelerating the reaction.[1] 3. Poor Mixing: Inadequate stirring will lead to poor mass transfer between the reactants, slowing down the reaction. | 1. Increase Reaction Temperature: Gradually increase the temperature within the recommended range. 2. Increase Catalyst Concentration: While staying within the recommended ratios, a higher catalyst concentration can improve the reaction rate. 3. Improve Agitation: Ensure your stirring mechanism is functioning correctly and providing vigorous mixing of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of this compound?
A1: The formation of this compound from 2,3,4-trichloronitrobenzene and ammonia is a nucleophilic aromatic substitution (SNAr) reaction.[2] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The ammonia (a nucleophile) attacks the carbon atom bonded to the chlorine at the 4-position of the 2,3,4-trichloronitrobenzene. This position is activated by the electron-withdrawing nitro group at the 6-position (para to the substitution site), which helps to stabilize the intermediate.
-
Leaving Group Departure: A chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.
The addition of the nucleophile is generally the rate-limiting step in this type of reaction.[3]
Q2: Why is a catalyst used in this reaction, and what are some common examples?
A2: A catalyst is used to increase the rate of the reaction, allowing it to proceed at a lower temperature and pressure, which can improve safety and reduce energy costs.[1] For the synthesis of this compound, sulfur-containing compounds are effective catalysts.[1] Common examples include p-hydroxybenzenesulfonic acid, m-hydroxybenzenesulfonic acid, and 2,4-bisphenol sulfur.[1]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: The reaction is typically carried out in a high-pressure autoclave. The conditions can be summarized as follows:
| Parameter | Typical Range |
| Temperature | 60 - 100 °C[1] |
| Pressure | 0.2 - 0.5 MPa[1] |
| Solvent | Water[1] |
| Catalyst | p-hydroxybenzenesulfonic acid or similar sulfur-containing compound[1] |
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals (after safely cooling and depressurizing the reactor) and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the amount of starting material remaining and the amount of product and byproducts formed.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method to track the concentrations of reactants and products over time.
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, the crude product is typically isolated by filtration.[4] The solid product is then washed with water to remove any water-soluble impurities and unreacted ammonia.[4] For higher purity, recrystallization from a suitable solvent can be performed.
Experimental Protocols
Synthesis of this compound
This protocol is based on a common industrial method.
Materials:
-
2,3,4-trichloronitrobenzene
-
30% Ammonia water
-
p-hydroxybenzenesulfonic acid (catalyst)
-
Water
-
High-pressure autoclave
Procedure:
-
Charge the high-pressure autoclave with 2,3,4-trichloronitrobenzene, water, 30% ammonia water, and p-hydroxybenzenesulfonic acid in the desired ratios (refer to the troubleshooting table for typical ranges).[4]
-
Seal the autoclave and begin stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C).[1]
-
Maintain the reaction at the set temperature and pressure (e.g., 0.3 MPa) for the desired reaction time (e.g., 6 hours), with continuous stirring.[4]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any residual pressure and open the autoclave.
-
Filter the solid product from the reaction mixture using suction filtration.
-
Wash the collected solid with water to remove residual impurities.
-
Dry the purified product.
Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or slow reaction rate.
References
- 1. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 2,3-Dichloro-6-nitroaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis and validation of 2,3-Dichloro-6-nitroaniline synthesis. The selection of an appropriate analytical technique is critical for ensuring the purity, potency, and safety of pharmaceutical intermediates and final products. This document outlines the fundamental principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance characteristics, supported by experimental data, to aid in method selection.
Comparison of Analytical Techniques
The choice of an analytical method for the validation of this compound synthesis depends on several factors, including the required sensitivity, specificity, sample throughput, and cost. HPLC is often the preferred method for non-volatile and thermally labile compounds like substituted anilines. GC-MS offers high specificity but may require derivatization for polar analytes. UV-Vis spectrophotometry is a simpler, more cost-effective technique but lacks the specificity of chromatographic methods.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High; can separate the main compound from structurally similar impurities. | Very high; provides structural information for impurity identification. | Low; susceptible to interference from impurities that absorb at the same wavelength. |
| Sensitivity | High (ng to µg level) | Very high (pg to ng level) | Moderate (µg to mg level) |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds; derivatization is often required for polar analytes like anilines. | Compounds with a suitable chromophore. |
| Sample Throughput | Moderate | Moderate to low, especially with derivatization. | High |
| Cost (Instrument) | Moderate to high | High | Low |
| Cost (Operational) | Moderate (solvents, columns) | High (gases, columns, derivatizing agents) | Low |
Performance Data Comparison
The following table summarizes typical performance data for the analysis of aromatic amines using the three techniques. These values are based on published data for similar compounds and should be confirmed through method validation for this compound.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Range | 1 - 200 µg/mL | 0.01 - 50 ng/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80 - 110%[1] | 95 - 105% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 15%[1] | < 2.0% |
| - Intermediate Precision | < 2.0% | < 20%[1] | < 3.0% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.9 - 50 pg/L[1] | 0.1 - 1 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL | 3 - 150 pg/L | 0.3 - 3 µg/mL[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the synthesized this compound sample in 100 mL of the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH Guidelines Q2(R1)): [3]
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate no interference at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 1, 10, 50, 100, 200 µg/mL) and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amine group, derivatization is recommended to improve volatility and chromatographic performance.
Derivatization (example with Acetic Anhydride):
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent such as acetic anhydride (B1165640) and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the reaction.
-
Wash the reaction mixture to remove excess reagents and dry the organic layer.
-
The resulting N-acetylated derivative is then analyzed by GC-MS.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
UV-Vis Spectrophotometry
This method is suitable for a rapid, preliminary assessment of concentration.
Procedure:
-
Solvent: Use a solvent in which this compound is soluble and that is transparent in the UV-Vis region of interest (e.g., ethanol (B145695) or methanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound to determine the λmax. For the similar compound 2,4-dichloro-6-nitroaniline, a λmax is observed.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the synthesized sample of an appropriate concentration and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the HPLC validation of this compound synthesis.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the validation of this compound synthesis, each with its own advantages. HPLC-UV is a robust and widely accessible method suitable for routine quality control, offering a good balance of specificity, sensitivity, and cost. GC-MS provides unparalleled specificity and sensitivity, making it ideal for impurity identification and trace analysis, although it often requires a derivatization step which can add complexity to the workflow. UV-Vis spectrophotometry, while less specific, can serve as a rapid and economical tool for preliminary concentration measurements. The choice of the most appropriate method will depend on the specific requirements of the analysis, including regulatory expectations, the need for impurity profiling, and available resources. It is imperative that the selected method is thoroughly validated according to ICH guidelines to ensure reliable and accurate results.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
A Comparative Analysis of Synthesis Methods for 2,3-Dichloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the prevalent synthesis methods for 2,3-dichloro-6-nitroaniline, a key intermediate in the production of pharmaceuticals and agrochemicals, notably the herbicide aclonifen.[1] We will delve into the established industrial process and explore modern catalytic alternatives, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and process optimization.
Executive Summary of Synthesis Routes
The synthesis of this compound is predominantly achieved through a two-step process involving the nitration of 1,2,3-trichlorobenzene (B84244) followed by a nucleophilic aromatic substitution (SNAr) reaction.[1][2] However, advancements in cross-coupling chemistry offer viable alternatives with the potential for milder reaction conditions. The primary methods compared in this guide are:
-
Traditional Two-Step Synthesis: Nitration of 1,2,3-trichlorobenzene followed by ammonolysis of 2,3,4-trichloronitrobenzene (B101362).
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern cross-coupling reaction for C-N bond formation.
-
Copper-Catalyzed Ullmann Condensation: A classical method for forming C-N bonds, with modern improvements.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each synthesis method, providing a clear basis for comparison.
| Parameter | Traditional Two-Step Synthesis | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Starting Materials | 1,2,3-Trichlorobenzene, Nitric Acid, Sulfuric Acid, Ammonia (B1221849) | 2,3,4-Trichloronitrobenzene, Amine Source | 2,3,4-Trichloronitrobenzene, Amine Source |
| Catalyst/Reagent | Sulfuric Acid (Nitration), p-hydroxybenzenesulfonic acid (Ammonolysis)[3][4] | Pd(dba)₂ / XPhos, NaOtBu[1] | CuI / Phenanthroline, Base[1] |
| Reaction Temperature | Nitration: 45-55°C, Ammonolysis: 80-150°C[2][4][5] | Reflux[1] | High Temperatures (Traditional), Milder with modern ligands |
| Reaction Pressure | Atmospheric (Nitration), 0.3 MPa (or higher) (Ammonolysis)[1][4] | Atmospheric[1] | Atmospheric[1] |
| Yield | >99%[4] | ~94% (for a similar substrate)[1] | Good to Excellent (general)[1] |
| Purity | >99%[4] | High (requires chromatographic purification)[1] | Variable, may require significant purification |
| Key Advantages | High yield and purity, well-established industrial process.[4] | Milder reaction conditions, broader substrate scope.[1] | Cost-effective catalyst (copper). |
| Key Disadvantages | Harsh reaction conditions (high pressure, temperature), use of strong acids.[4] | Expensive catalyst and ligands, potential for catalyst poisoning. | Often requires high temperatures, ligand development is ongoing.[1] |
Experimental Protocols
Traditional Two-Step Synthesis
This method is the most common industrial route for producing this compound.
Step 1: Nitration of 1,2,3-trichlorobenzene to 2,3,4-trichloronitrobenzene
-
Materials: 1,2,3-trichlorobenzene, 98% Sulfuric Acid, 95% Nitric Acid, Nitration reactor.
-
Procedure:
-
Charge the nitration reactor with 200g of 98% sulfuric acid and 1816g of 1,2,3-trichlorobenzene.
-
Begin stirring and raise the temperature to 45°C to completely dissolve the 1,2,3-trichlorobenzene.
-
Prepare a mixed acid solution by combining 551g of 98% sulfuric acid and 696g of 95% nitric acid (molar ratio of nitric acid to 1,2,3-trichlorobenzene is 1.05:1).
-
Slowly add the mixed acid to the reactor over a period of 30 minutes while maintaining the reaction temperature.
-
After the addition is complete, maintain the temperature and continue stirring for a specified period to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture is worked up to isolate the 2,3,4-trichloronitrobenzene intermediate.
-
Step 2: Ammonolysis of 2,3,4-trichloronitrobenzene
-
Materials: 2,3,4-trichloronitrobenzene, 30% Ammonia water, p-hydroxybenzenesulfonic acid (catalyst), Water, High-pressure autoclave.[3]
-
Procedure:
-
Into a high-pressure autoclave, add 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[3]
-
Seal the autoclave and begin stirring. Heat the mixture to 80°C and maintain the pressure at 0.3 MPa.[4]
-
Continue the reaction for 6 hours with constant stirring.[3][4]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.
-
Filter the resulting solid product from the reaction mixture using suction filtration.
-
Wash the collected solid with water to remove any impurities.
-
Dry the purified product to obtain this compound.[3]
-
Palladium-Catalyzed Buchwald-Hartwig Amination (General Protocol)
This method offers a milder alternative to the traditional ammonolysis.
-
Materials: 2,3,4-trichloronitrobenzene, Amine source (e.g., ammonia surrogate), Palladium catalyst (e.g., Pd(dba)₂), Phosphine (B1218219) ligand (e.g., XPhos), Strong base (e.g., NaOtBu), Anhydrous toluene (B28343).[1]
-
Procedure:
-
In a glovebox, charge a dry Schlenk flask with the palladium catalyst, phosphine ligand, and base.
-
Add anhydrous toluene and stir the mixture at room temperature for a few minutes.
-
Add the 2,3,4-trichloronitrobenzene and the amine source.
-
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., GC-MS, TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over a drying agent (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]
-
Copper-Catalyzed Ullmann Condensation (General Protocol)
This classical method provides a more cost-effective catalytic approach.
-
Materials: 2,3,4-trichloronitrobenzene, Amine source, Copper(I) salt (e.g., CuI), Ligand (e.g., phenanthroline), Base, High-boiling polar solvent (e.g., DMF, NMP).[1]
-
Procedure:
-
To a reaction vessel, add the copper(I) salt, ligand, and base.
-
Add the 2,3,4-trichloronitrobenzene, amine source, and solvent.
-
Heat the reaction mixture to a high temperature (often >150°C) and stir for several hours.
-
Monitor the reaction progress until the starting material is consumed.
-
Cool the reaction mixture and perform an appropriate workup, which may involve filtration to remove the copper catalyst and extraction of the product.
-
The crude product is then purified, typically by recrystallization or column chromatography.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflow of the primary synthesis method and the relationship between the compared synthetic strategies.
References
A Comparative Guide: Buchwald-Hartwig Amination vs. Traditional Ammonolysis for Aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of anilines, foundational building blocks in pharmaceuticals, agrochemicals, and materials science, has long been a focal point of organic chemistry. While traditional methods like ammonolysis have been employed for over a century, modern catalytic approaches, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their synthetic needs.
At a Glance: Key Differences
| Feature | Buchwald-Hartwig Amination | Traditional Ammonolysis |
| Catalyst | Palladium complexes with specialized phosphine (B1218219) ligands | Copper salts (e.g., CuI, Cu₂O) or other metal catalysts |
| Reaction Conditions | Mild (often 80-120 °C, atmospheric pressure) | Harsh (typically 150-250 °C, high pressure) |
| Substrate Scope | Broad, tolerates a wide range of functional groups | More limited, often requires activated aryl halides |
| Yields | Generally high to excellent | Variable, can be moderate to good |
| Key Advantages | High functional group tolerance, mild conditions, broad applicability | Lower catalyst cost (copper vs. palladium) |
| Key Disadvantages | Higher catalyst and ligand cost, potential for catalyst poisoning | Harsh conditions, limited substrate scope, potential for side reactions |
Performance Comparison: A Data-Driven Analysis
The following tables summarize quantitative data for the synthesis of various anilines using both Buchwald-Hartwig amination and traditional copper-catalyzed ammonolysis, providing a direct comparison of their efficiencies under specific experimental conditions.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Aqueous Ammonia (B1221849)
This palladium-catalyzed approach demonstrates high yields across a diverse range of functionalized aryl chlorides and bromides under relatively mild conditions. The use of aqueous ammonia is a significant advantage in terms of cost and practicality.[1][2]
| Aryl Halide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 4-Methylaniline | Pd₂(dba)₃ / KPhos | KOH | Toluene/H₂O | 120 | 24 | 91 |
| 4-Bromobenzonitrile | 4-Aminobenzonitrile | Pd₂(dba)₃ / KPhos | KOH | Toluene/H₂O | 120 | 24 | 95 |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ / KPhos | KOH | Toluene/H₂O | 120 | 24 | 88 |
| 2-Bromopyridine | 2-Aminopyridine | Pd₂(dba)₃ / KPhos | KOH | Toluene/H₂O | 120 | 24 | 85 |
| 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylaniline | Pd₂(dba)₃ / KPhos | KOH | Toluene/H₂O | 120 | 24 | 93 |
Table 2: Traditional Copper-Catalyzed Ammonolysis of Aryl Halides
This classical method, while often requiring more forcing conditions, can provide good yields, particularly for activated aryl halides. The use of less expensive copper catalysts is a notable advantage.
| Aryl Halide | Product | Catalyst | Ligand | Solvent | Temp (°C) | Pressure | Yield (%) |
| 4-Iodobenzonitrile | 4-Aminobenzonitrile | CuI | N,N'-Dimethylethylenediamine | Dioxane | 110 | Sealed Tube | 85 |
| 1-Bromo-4-nitrobenzene | 4-Nitroaniline | Cu₂O | None | Aqueous Ammonia | 200 | Autoclave | 90 |
| 2-Chlorobenzoic acid | 2-Aminobenzoic acid | CuI | L-Proline | DMSO | 100 | Sealed Tube | 78 |
| 1-Bromonaphthalene | 1-Naphthylamine | CuI | None | Aqueous Ammonia | 220 | Autoclave | 82 |
| 4-Bromoanisole | 4-Methoxyaniline | CuI | 1,10-Phenanthroline | Ethylene Glycol | 130 | Sealed Tube | 88 |
Mechanistic Insights
The distinct mechanisms of the Buchwald-Hartwig amination and traditional ammonolysis underpin their differing reaction characteristics and substrate compatibility.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][4][5] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aniline (B41778) product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Traditional Ammonolysis: Nucleophilic Aromatic Substitution
Traditional ammonolysis of aryl halides, often catalyzed by copper, proceeds through a nucleophilic aromatic substitution (SₙAr) mechanism.[6][7] This pathway typically involves the initial coordination of the copper catalyst to the aryl halide, which activates the aromatic ring towards nucleophilic attack by ammonia. The subsequent steps involve the formation of a Meisenheimer-like intermediate, followed by the elimination of the halide to afford the aniline product. The presence of electron-withdrawing groups on the aryl halide can significantly facilitate this reaction.
References
- 1. escholarship.org [escholarship.org]
- 2. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
A Comparative Analysis of Herbicides Derived from 2,3-Dichloro-6-nitroaniline and Their Alternatives
For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of the efficacy of herbicides derived from 2,3-Dichloro-6-nitroaniline, primarily focusing on aclonifen (B195272), against alternative weed control agents. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Aclonifen, a diphenyl ether herbicide synthesized from this compound, has emerged as a significant tool in weed management.[1] Unlike traditional dinitroaniline herbicides that inhibit microtubule assembly, aclonifen presents a novel mode of action, offering a valuable resource in combating herbicide resistance.[2][3] This guide delves into the efficacy and mechanisms of aclonifen in comparison to other commonly used herbicides.
Efficacy and Performance Data
Aclonifen has demonstrated broad-spectrum efficacy against a variety of grass and broadleaf weeds.[1] Its performance, particularly in wheat crops, has been the subject of multiple field studies. The following tables summarize quantitative data from these studies, comparing aclonifen to other herbicides.
Table 1: Efficacy of Aclonifen vs. Alternative Herbicides on Weed Control in Wheat
| Herbicide | Application Rate (g a.i./ha) | Application Timing | Target Weed | Weed Control Efficiency (%) | Reference |
| Aclonifen | 1200 | Pre-emergence (PE) | Phalaris minor | 83 | [4] |
| Aclonifen | 1200 | Early Post-emergence (EPoE) | Phalaris minor | 73.5 | [4] |
| Aclonifen | 2400 | Pre-emergence (PE) | Phalaris minor | 88.74 | [5] |
| Aclonifen | 2400 | Early Post-emergence (EPoE) | Phalaris minor | 90.08 | [5] |
| Pendimethalin (B1679228) | 1250 | Pre-emergence (PE) | Phalaris minor | 59 | [4] |
| Sulfosulfuron (B120094) | 25 | Post-emergence (PoE) | Phalaris minor | - | [4] |
| Sulfosulfuron + Metsulfuron | 32 | Post-emergence (PoE) | Mixed Weeds | 95.36 | [6] |
| Mesosulfuron + Iodosulfuron | 14.4 | Post-emergence (PoE) | Mixed Weeds | 94.72 | [6] |
Note: Weed control efficiency can vary based on environmental conditions and weed density.
Table 2: Impact of Aclonifen and Alternatives on Wheat Grain Yield
| Herbicide | Application Rate (g a.i./ha) | Application Timing | Grain Yield ( kg/ha ) | Yield Increase over Weedy Check (%) | Reference |
| Aclonifen | 1200 | Pre-emergence (PE) | 4708 | 22.7 | [4] |
| Aclonifen | 1200 | Early Post-emergence (EPoE) | 4867 | 27.8 | [4] |
| Pendimethalin | 1250 | Pre-emergence (PE) | 4258-4423 | - | [4] |
| Sulfosulfuron | 25 | Post-emergence (PoE) | 4618-4687 | - | [4] |
| Sulfosulfuron + Metsulfuron | 32 | Post-emergence (PoE) | - | 34.3 | [6] |
| Mesosulfuron + Iodosulfuron | 14.4 | Post-emergence (PoE) | - | 33.3 | [6] |
| Weedy Check | - | - | 3594-3833 | 0 | [4] |
Experimental Protocols
The data presented above is derived from field trials conducted under specific protocols. Understanding these methodologies is crucial for interpreting the results and for designing future experiments.
Protocol 1: Herbicide Efficacy Field Trial
A typical field trial to evaluate herbicide efficacy follows a structured approach to ensure reliable and statistically significant data.
-
Site Selection: Choose a field with a uniform and known history of weed infestation. The soil type should be representative of the intended use area.
-
Experimental Design: A Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.[7] Treatments are replicated, typically three to four times.[7]
-
Plot Establishment: Individual plots are marked out, with dimensions large enough to avoid edge effects (e.g., 2m x 10m).[7] Each plot is clearly labeled.
-
Treatments: Treatments include an untreated control, the test herbicide(s) at various application rates, and a commercial standard for comparison.[7]
-
Herbicide Application: Herbicides are applied at the specified growth stage of the crop and weeds (e.g., pre-emergence, early post-emergence). Application is performed using a calibrated sprayer to ensure uniform coverage.
-
Data Collection:
-
Weed Density and Biomass: Weed counts and dry weight are measured in designated quadrats within each plot at specific intervals after application (e.g., 28, 56 days).
-
Weed Control Efficiency: Calculated as the percentage reduction in weed density or biomass in treated plots compared to the untreated control.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) is conducted at regular intervals.
-
Crop Yield: The central area of each plot is harvested at maturity to determine grain yield.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.
Signaling Pathways and Mechanisms of Action
Caption: Simplified signaling pathway of Aclonifen's mode of action.
In contrast, many alternative herbicides, such as sulfonylureas (e.g., sulfosulfuron, metsulfuron) and imidazolinones, inhibit the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids. Dinitroaniline herbicides like pendimethalin act by inhibiting microtubule formation, thereby disrupting cell division.
Experimental Workflow
The process of evaluating a new herbicide, from initial screening to field trials, follows a logical progression to ensure a comprehensive understanding of its efficacy and safety.
Caption: General workflow for herbicide efficacy evaluation.
References
- 1. Aclonifen (Ref: AE F068300) [sitem.herts.ac.uk]
- 2. Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agronomyjournals.com [agronomyjournals.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Physiological and biochemical modes of action of the diphenylether aclonifen - Vigipallia [integ04-cnspfv.archimed.fr]
- 9. Aclonifen - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to 2,3-Dichloro-6-nitroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic characteristics of 2,3-Dichloro-6-nitroaniline and its isomers, supported by experimental data and detailed methodologies.
This guide provides a comprehensive analysis of the spectroscopic properties of this compound and its isomers, primarily focusing on 2,4-Dichloro-6-nitroaniline and 2,6-Dichloro-4-nitroaniline. The differentiation of these isomers is crucial in various fields, including pharmaceutical development and materials science, where precise structural confirmation is paramount. This document summarizes key quantitative data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to facilitate their identification and characterization.
Comparative Spectroscopic Data
The following tables present a side-by-side comparison of the available spectroscopic data for this compound and its selected isomers. These values are essential for distinguishing between the different substitution patterns on the aniline (B41778) ring.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | This compound | 2,4-Dichloro-6-nitroaniline | 2,6-Dichloro-4-nitroaniline |
| N-H Asymmetric Stretch | Data not available | ~3480 | ~3490 |
| N-H Symmetric Stretch | Data not available | ~3370 | ~3380 |
| C-H Aromatic Stretch | Data not available | ~3080 | ~3100 |
| NO₂ Asymmetric Stretch | Data not available | ~1530 | ~1520 |
| NO₂ Symmetric Stretch | Data not available | ~1340 | ~1350 |
| C-Cl Stretch | Data not available | ~870 | ~830 |
Table 2: UV-Vis Spectroscopic Data
| Isomer | Solvent | λmax (nm) |
| This compound | Data not available | Data not available |
| 2,4-Dichloro-6-nitroaniline | Ethanol (B145695) | 255, 410[1][2] |
| 2,6-Dichloro-4-nitroaniline | Heptane | 240, 322[3] |
Table 3: ¹H NMR Spectroscopic Data (δ, ppm)
| Isomer | Solvent | H-4 | H-5 | Aromatic Protons | NH₂ |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2,4-Dichloro-6-nitroaniline | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2,6-Dichloro-4-nitroaniline | DMSO-d₆ | - | - | 8.1 (s, 2H) | 7.2 (br s, 2H) |
Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)
| Isomer | Solvent | C1 | C2 | C3 | C4 | C5 | C6 |
| This compound | Not specified | 145.1 | 119.9 | 129.5 | 125.8 | 120.3 | 132.0[4] |
| 2,4-Dichloro-6-nitroaniline | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2,6-Dichloro-4-nitroaniline | Not specified | 148.9 | 122.1 | 125.5 | 140.2 | 125.5 | 122.1 |
Note: The availability of complete spectroscopic data for all isomers is limited in the public domain. The tables reflect the most recent and reliable data found.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is recorded first to subtract any atmospheric and instrumental interferences. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific vibrational modes of the functional groups, such as N-H, C-H, NO₂, and C-Cl bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic transitions within the molecule by measuring the absorption of ultraviolet and visible light.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared using a suitable UV-grade solvent, such as ethanol or methanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0 AU).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is employed.
-
Data Acquisition: The spectrophotometer is first calibrated with a blank solution (the pure solvent). The sample solution is then placed in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately 200-800 nm.
-
Data Analysis: The spectrum is examined to identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the chromophores of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The sample tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ), which indicate the electronic environment of the nuclei, and coupling constants (J), which provide information about the connectivity of atoms.
Visualization of Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of dichloronitroaniline isomers.
Caption: Workflow for the spectroscopic characterization of dichloronitroaniline isomers.
References
Performance of Azo Dyes from 2,3-Dichloro-6-nitroaniline Isomers: A Comparative Guide
This comparison focuses on C.I. Disperse Brown 1 and C.I. Disperse Orange 30, both of which utilize 2,6-dichloro-4-nitroaniline (B1670479) as a key precursor.[1][2] Their performance is benchmarked against C.I. Disperse Red 60, an anthraquinone (B42736) dye, and C.I. Disperse Red 73, another monoazo dye. The selection of these alternatives allows for a thorough evaluation of the dichloronitroaniline-based dyes within their own class and against a different chromophore structure.
Comparative Performance Data
The efficacy of a dye is determined by a combination of its spectral properties and its fastness on a given substrate. The following tables summarize the key performance indicators for the selected disperse dyes on polyester, a common application for this dye class.
| Dye | C.I. Name | Chemical Class | Diazo Component | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |
| Proxy for 2,3-Dichloro-6-nitroaniline derivative | Disperse Brown 1 | Monoazo | 2,6-dichloro-4-nitroaniline | Not Available | Not Available |
| Proxy for this compound derivative | Disperse Orange 30 | Monoazo | 2,6-dichloro-4-nitroaniline | Not Available | Not Available |
| Alternative 1 | Disperse Red 73 | Monoazo | 2-Cyano-4-nitroaniline | Not Available | Not Available |
| Alternative 2 | Disperse Red 60 | Anthraquinone | - | Not Available | Not Available |
Table 1: Physicochemical and Spectroscopic Properties. Note: Specific λmax and ε values for these disperse dyes in solvents are not consistently reported in readily available literature, as performance is often characterized by on-fabric coloration and fastness.
| Dye | C.I. Name | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01, 180°C) |
| Proxy for this compound derivative | Disperse Brown 1 | 5-6 | 5 | 4-5 |
| Proxy for this compound derivative | Disperse Orange 30 | 6 | 5 | 5 |
| Alternative 1 | Disperse Red 73 | Good | Very Good | Very Good |
| Alternative 2 | Disperse Red 60 | Excellent | Excellent | Excellent |
Table 2: Fastness Properties on Polyester Fabric. Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for wash and sublimation fastness, with higher numbers indicating better performance.[2][3][4]
Experimental Protocols
Reproducible and standardized methodologies are critical for the accurate assessment of dye performance. The following are key experimental protocols for the synthesis and evaluation of the disperse dyes discussed in this guide.
Synthesis of a Representative Azo Dye (e.g., C.I. Disperse Brown 1)
The synthesis of azo disperse dyes is a two-step process involving diazotization of a primary aromatic amine followed by coupling with a suitable coupling component.[1]
1. Diazotization of 2,6-dichloro-4-nitroaniline:
-
Dissolve 2,6-dichloro-4-nitroaniline in concentrated sulfuric acid or nitrosylsulfuric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) in concentrated sulfuric acid while maintaining the low temperature to form the diazonium salt.
2. Azo Coupling:
-
Prepare a solution of the coupling component, for instance, N,N-bis(2-hydroxyethyl)-3-chloroaniline, in an appropriate solvent.[5]
-
Cool the coupling component solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred coupling component solution.
-
Adjust the pH of the reaction mixture to facilitate the coupling reaction.
-
The precipitated dye is then collected by filtration, washed, and dried.
Performance Evaluation Protocols
Light Fastness (ISO 105-B02): This test evaluates the resistance of the dyed fabric to fading upon exposure to a standardized artificial light source that mimics natural sunlight.
-
Apparatus: Xenon-arc lamp weathering apparatus.
-
Procedure: A specimen of the dyed fabric is exposed to the light from the xenon-arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed. The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards.
Wash Fastness (ISO 105-C06): This method assesses the resistance of the color of the textile to laundering.
-
Apparatus: A laboratory washing machine (e.g., Launder-Ometer) with stainless steel containers.
-
Procedure: The dyed fabric specimen, in contact with a multi-fiber strip, is laundered in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent multi-fiber strip are evaluated using grey scales.
Sublimation Fastness (ISO 105-P01): This test is particularly important for disperse dyes and determines the resistance of the dye to sublimation during heat treatments like ironing or storage at elevated temperatures.
-
Apparatus: A heating device capable of maintaining a specified temperature.
-
Procedure: A specimen of the dyed fabric is placed between two pieces of undyed fabric and subjected to a specific temperature for a set duration. The change in color of the specimen and the staining of the adjacent undyed fabrics are assessed using grey scales.
Visualizing Experimental Workflows
To further elucidate the processes involved in dye synthesis and evaluation, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.
Caption: Workflow for the synthesis of an azo disperse dye.
Caption: Experimental workflow for dye performance evaluation.
References
A Comparative Guide to Alternatives for 2,3-Dichloro-6-nitroaniline in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-Dichloro-6-nitroaniline, a key intermediate in dye manufacturing, with its potential alternatives. The focus is on providing objective performance data, detailed experimental protocols, and an assessment of the environmental and toxicological profiles of these compounds to assist researchers in making informed decisions for dye synthesis and development.
Introduction to this compound in Dye Synthesis
This compound is an aromatic amine used as a precursor in the synthesis of various dyes, particularly disperse and azo dyes. Its chemical structure, featuring chlorine and nitro functional groups, influences the final properties of the dye, such as color, fastness, and affinity to textile fibers. However, concerns regarding the potential environmental impact and toxicity of halogenated nitroaromatics have prompted the exploration of safer and more sustainable alternatives.
Alternatives to this compound
The primary alternatives to this compound in dye manufacturing can be categorized into two main groups:
-
Isomeric Dichloronitroanilines: These are compounds with the same molecular formula as this compound but with a different arrangement of the chloro and nitro groups on the aniline (B41778) ring. Common isomers include:
-
2,4-Dichloro-6-nitroaniline
-
2,6-Dichloro-4-nitroaniline
-
3,4-Dichloro-6-nitroaniline
-
2,5-Dichloro-4-nitroaniline
-
-
Alternative Synthetic Routes: Modern organic synthesis offers alternative methods to create C-N bonds, which can potentially bypass the need for certain hazardous intermediates. These include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.
-
Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution.
-
Performance Comparison of Dyes from Dichloronitroaniline Isomers
Direct comparative studies on the performance of dyes derived from this compound and its isomers are scarce in publicly available literature. However, based on existing data for dyes synthesized from various dichloronitroaniline isomers, a general comparison can be made.
Data Presentation: Performance of Azo Dyes from Dichloronitroaniline Isomers
| Intermediate | Typical Dye Class | Reported Dye Color | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) |
| This compound | Disperse Dyes | Yellow to Brown | Good (5-6) | Good (4) |
| 2,4-Dichloro-6-nitroaniline | Disperse Dyes | Yellow to Orange | Good to Very Good (6-7) | Very Good (4-5) |
| 2,6-Dichloro-4-nitroaniline | Disperse Dyes | Brown (e.g., Disperse Brown 1)[1] | Good (5-6) | Good (4) |
| 3,4-Dichloroaniline (B118046) | Azo Dyes | - | - | - |
| 2,5-Dichloroaniline | Azo Dyes | - | - | - |
Note: The fastness properties are dependent on the specific dye structure, the dyeing process, and the substrate. The data presented here is a generalization based on available literature.
Toxicity and Environmental Impact Comparison
The toxicity of dichloroaniline (DCA) isomers is a critical factor in considering them as alternatives.
Data Presentation: Acute Toxicity of Dichloroaniline Isomers in Rats
| Isomer | LD50 (mg/kg bw) | Key Toxic Effects |
| 2,3-DCA | >1000 | Least nephrotoxic[2] |
| 2,4-DCA | 340 - 3110 | Methaemoglobinemia, renal toxicity[3] |
| 2,5-DCA | 340 - 3110 | Methaemoglobinemia, nephrotoxicity[2][3] |
| 2,6-DCA | 340 - 3110 | Methaemoglobinemia[3] |
| 3,4-DCA | 570 | Methaemoglobinemia, nephrotoxicity[2][3] |
| 3,5-DCA | <1000 | Most nephrotoxic[2] |
Source: Adapted from the Australian Industrial Chemicals Introduction Scheme (AICIS) Tier II assessment and a study on the nephrotoxicity of DCA isomers in Fischer 344 rats.[2][3]
All dichloroaniline isomers are classified as hazardous and can cause damage to organs through repeated exposure, with the primary effect being methaemoglobin formation.[3] In terms of aquatic toxicity, chlorinated anilines are considered environmental pollutants, with 3,4-dichloroaniline being a notable example found in effluents from dye-manufacturing plants.[4] The environmental fate of these isomers varies, with some showing potential for biodegradation by certain microorganisms.[5]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of dyes. Below are representative procedures for the synthesis of azo dyes from nitroaniline precursors.
General Protocol for Diazotization of a Nitroaniline
Materials:
-
Nitroaniline derivative (e.g., 2,4-dichloro-6-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Ice
Procedure:
-
Suspend the nitroaniline derivative (1 molar equivalent) in a mixture of concentrated acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
General Protocol for Azo Coupling
Materials:
-
Diazonium salt solution (from the previous step)
-
Coupling component (e.g., a phenol, naphthol, or aromatic amine)
-
Sodium Hydroxide (B78521) (NaOH) or Acetic Acid
-
Ice
Procedure:
-
Dissolve the coupling component (1 molar equivalent) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for amines).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Control the pH of the reaction mixture as required for the specific coupling reaction (typically alkaline for phenols and acidic for amines).
-
Continue stirring for 1-2 hours at low temperature.
-
The precipitated azo dye is then isolated by filtration, washed with water, and dried. The crude dye can be further purified by recrystallization.
Mandatory Visualizations
Chemical Reaction Pathway: Azo Dye Synthesis
Caption: General reaction pathway for the synthesis of an azo dye.
Experimental Workflow: Dye Synthesis and Evaluation
Caption: Workflow for the synthesis and performance evaluation of dyes.
Conclusion
While this compound is an established intermediate in dye manufacturing, several isomeric dichloronitroanilines present themselves as potential alternatives. The choice of a specific isomer will influence the final color and fastness properties of the dye. However, a critical consideration in selecting an alternative is the toxicological and environmental profile. The available data indicates that all dichloroaniline isomers exhibit some level of toxicity, with 3,5-dichloroaniline (B42879) being the most nephrotoxic in animal studies.[2]
Further research is needed to conduct direct comparative studies on the performance and environmental impact of dyes synthesized from these isomers to provide a clearer basis for selecting safer and more sustainable alternatives in dye manufacturing. The development and optimization of alternative synthetic routes that avoid hazardous intermediates altogether remain a key goal for green chemistry in the dye industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthesis Routes for 2,3-Dichloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-dichloro-6-nitroaniline, a key intermediate in the production of pharmaceuticals and agrochemicals, is achievable through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of the traditional industrial method and two prominent modern alternatives: the Buchwald-Hartwig amination and the Ullmann condensation. The comparison focuses on quantitative metrics such as yield and purity, alongside qualitative factors including the cost of materials, reaction conditions, safety, and environmental impact, to assist researchers in selecting the most appropriate route for their specific needs.
Executive Summary
The traditional ammonolysis of 2,3,4-trichloronitrobenzene (B101362) remains the most industrially viable route for large-scale production of this compound, consistently delivering near-quantitative yields and exceptional purity. However, this method's reliance on high-pressure and high-temperature conditions presents significant safety and energy cost challenges. In contrast, modern palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer the potential for milder reaction conditions. While these alternatives may provide advantages in laboratory-scale synthesis and for substrates intolerant to harsh conditions, their widespread industrial application for this specific transformation is currently limited by higher catalyst and ligand costs, as well as the need for further optimization to match the efficiency of the traditional route.
Comparison of Synthesis Routes
The three primary routes for the synthesis of this compound are summarized below, with a detailed analysis of their respective advantages and disadvantages.
| Parameter | Traditional Ammonolysis | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material | 2,3,4-Trichloronitrobenzene | 2,3,4-Trichloronitrobenzene | 2,3,4-Trichloronitrobenzene |
| Amine Source | Ammonia (B1221849)/Ammonia Water | Ammonia or Ammonia Surrogates | Ammonia or Ammonia Surrogates |
| Catalyst | p-hydroxybenzenesulfonic acid (or other sulfur-containing compounds) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands (e.g., XPhos, BINAP) | Copper-based (e.g., CuI, Cu₂O) with ligands (e.g., phenanthroline) |
| Typical Yield | >99%[1] | High for similar substrates, but specific data for this compound is not readily available. | Good to excellent for similar substrates, but specific data for this compound is not readily available. |
| Purity | >99%[1] | Generally high, dependent on purification. | Generally high, dependent on purification. |
| Reaction Temperature | 80-150°C[1][2] | Room temperature to reflux (typically 80-110°C) | High temperatures (often >150°C), though milder conditions are possible with modern ligands. |
| Reaction Pressure | High Pressure (e.g., 0.3 MPa)[1] | Atmospheric Pressure | Atmospheric Pressure |
| Cost of Catalyst | Low | High | Moderate |
| Safety Concerns | High pressure, high temperature, handling of ammonia. | Flammable solvents, toxicity of palladium catalysts and ligands. | High temperatures, toxicity of copper catalysts and ligands. |
| Environmental Impact | Energy-intensive, potential for aqueous waste containing ammonia and catalyst. | Use of precious metal catalyst, organic solvent waste. | Use of a less toxic metal than palladium, but still requires organic solvents and generates metallic waste. |
Detailed Experimental Protocols
Route 1: Traditional Ammonolysis
This industrial method involves the nucleophilic aromatic substitution of a chlorine atom on 2,3,4-trichloronitrobenzene with an amino group from ammonia. The reaction is typically carried out in an autoclave under high pressure and temperature, often with a catalyst to improve efficiency.
Materials:
-
2,3,4-Trichloronitrobenzene
-
30% Ammonia water
-
p-hydroxybenzenesulfonic acid (catalyst)
-
Water
-
Autoclave (high-pressure reactor)
Procedure:
-
Into a high-pressure autoclave, charge 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[1]
-
Seal the autoclave and commence stirring.
-
Heat the mixture to 80°C and maintain a pressure of 0.3 MPa for 6 hours.[1]
-
After the reaction is complete, cool the autoclave to room temperature and vent any residual pressure.
-
Filter the solid product from the reaction mixture.
-
Wash the collected solid with water until the filtrate is neutral.
-
Dry the product to obtain this compound.
Expected Yield and Purity:
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While specific data for the synthesis of this compound is scarce, a general protocol for the amination of aryl chlorides can be adapted. The direct use of ammonia can be challenging due to its high affinity for the palladium catalyst, often necessitating the use of ammonia surrogates.[3]
Materials:
-
2,3,4-Trichloronitrobenzene
-
Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone (B1666685) imine)
-
Palladium precursor (e.g., Palladium(II) acetate (B1210297) - Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
General Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-5 mol%), and the strong base.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes.
-
Add the 2,3,4-trichloronitrobenzene and the ammonia source.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Route 3: Ullmann Condensation
Materials:
-
2,3,4-Trichloronitrobenzene
-
Ammonia source
-
Copper(I) catalyst (e.g., Copper(I) iodide - CuI)
-
Ligand (e.g., 1,10-Phenanthroline)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
High-boiling polar solvent (e.g., DMF, NMP)
General Procedure:
-
In a reaction vessel, combine 2,3,4-trichloronitrobenzene, the ammonia source, the copper(I) catalyst (e.g., 5-20 mol%), the ligand (e.g., 10-40 mol%), and the base.
-
Add the solvent and heat the mixture to a high temperature (e.g., 150-210°C), monitoring the reaction by a suitable analytical technique.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product as necessary.
Cost Analysis of Starting Materials and Catalysts
| Component | Route | Estimated Cost (per kg) | Notes |
| 1,2,3-Trichlorobenzene | All (as precursor to starting material) | ~$30 - $100 | Price varies with purity and supplier. |
| 2,3,4-Trichloronitrobenzene | All | ~$100 - $200 | Price varies with purity and supplier. |
| Ammonia | All | Low | Commodity chemical. |
| p-hydroxybenzenesulfonic acid | Traditional Ammonolysis | ~$20 - $50 | Price varies with purity and supplier. |
| Palladium(II) acetate | Buchwald-Hartwig | ~$2,850 per gram (indicative)[5] | Price is highly volatile and depends on the market price of palladium. |
| XPhos Ligand | Buchwald-Hartwig | ~$100 - $200 per gram (indicative) | Price varies significantly between suppliers. |
| BINAP Ligand | Buchwald-Hartwig | ~$50 - $150 per gram (indicative) | Price varies significantly between suppliers. |
| Copper(I) iodide | Ullmann Condensation | ~$120 - $250[6][7] | Relatively inexpensive compared to palladium catalysts. |
Safety and Environmental Considerations
Traditional Ammonolysis:
-
Safety: The primary hazards are associated with the use of a high-pressure autoclave and the handling of corrosive and toxic ammonia. Careful monitoring of pressure and temperature is critical to prevent runaway reactions or equipment failure.
-
Environmental: The process is energy-intensive due to the high temperatures and pressures required. The aqueous waste stream will contain residual ammonia and the catalyst, requiring appropriate treatment before disposal.
Buchwald-Hartwig Amination:
-
Safety: Palladium catalysts and phosphine ligands can be toxic and pyrophoric. Reactions are often carried out in flammable organic solvents, requiring an inert atmosphere and careful handling to prevent fires.
-
Environmental: Palladium is a precious and rare metal, and its extraction has a significant environmental impact.[8][9] While catalyst loadings are low, recovery and recycling are essential for economic and environmental sustainability. The process also generates organic solvent waste that must be disposed of correctly.[10]
Ullmann Condensation:
-
Safety: Copper catalysts and ligands can be toxic. Traditional Ullmann reactions often require very high temperatures, posing a fire hazard.
-
Environmental: Copper is a heavy metal and its release into the environment should be minimized.[11][12] The reaction generates metallic waste and uses high-boiling organic solvents that can be difficult to remove and dispose of.
Synthesis Pathways and Logic
The following diagrams illustrate the synthetic pathways and the logical relationship between the different routes.
References
- 1. Cuprous iodide price,buy Cuprous iodide - chemicalbook [m.chemicalbook.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Assessing the environmental impact of five Pd-based catalytic technologies in removing of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Copper in the Environment - International Copper Association [internationalcopper.org]
- 12. internationalcopper.org [internationalcopper.org]
A Comparative Analysis of the Biological Activity of 2,3-Dichloro-6-nitroaniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 2,3-dichloro-6-nitroaniline with other haloanilines, including various dichloroaniline and chloro-nitroaniline isomers. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships that govern the biological effects of these compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing data on related haloanilines to provide a comparative context and guide future research.
Summary of Biological Activities
Haloanilines exhibit a range of biological activities, with cytotoxicity being a prominent feature. The nature and position of the halogen and nitro group substituents on the aniline (B41778) ring significantly influence their biological effects. Generally, the presence of electron-withdrawing groups like nitro and chloro groups tends to increase the cytotoxic and antimicrobial potential.
Data Presentation
Cytotoxicity of Haloanilines
The following table summarizes the available quantitative data on the cytotoxicity of various haloanilines against different cell lines. Cytotoxicity is a critical parameter in drug development, indicating the potential for a compound to be toxic to cells.
| Compound | Cell Line | Endpoint | Value | Reference |
| Aniline | - | EC50 | 1910 µM | [1] |
| 2-Chloroaniline | - | EC50 | 220 µM | [1] |
| 3-Chloroaniline | - | EC50 | 140 µM | [1] |
| 4-Chloroaniline | - | EC50 | 110 µM | [1] |
| 2,3-Dichloroaniline | Rat renal cortical slices | In vitro nephrotoxicity | Least potent among DCA isomers | [2] |
| 2,4-Dichloroaniline | - | EC50 | 72.5 µM | [1] |
| 2,5-Dichloroaniline | Rat renal cortical slices | In vitro nephrotoxicity | More potent than 2,3-DCA | [2] |
| 2,6-Dichloroaniline | Rat renal cortical slices | In vitro nephrotoxicity | Potency similar to 2,4- and 3,4-DCA | [2] |
| 3,4-Dichloroaniline | Javanese medaka embryos | 96h-LC50 | 32.87 mg/L | [3] |
| 3,5-Dichloroaniline | Rat renal cortical slices | In vitro nephrotoxicity | Most potent among DCA isomers | [2][4] |
| 2-Nitroaniline | - | EC50 | 180 µM | [1] |
| 3-Nitroaniline | - | EC50 | 250 µM | [1] |
| 4-Nitroaniline | - | EC50 | 210 µM | [1] |
| 2-Chloro-4-nitroaniline | Hep G2 cells | Lowest toxic concentration | 1 µM | [5] |
| 4-Chloro-3-nitroaniline | Hep G2 cells | Cytotoxicity evaluated | Data not specified | [5] |
EC50 (Half maximal effective concentration) and LC50 (Median lethal concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity of Haloanilines
| Compound | Microorganism | Endpoint | Value | Reference |
| Nitro-containing benzothiazoles | Pseudomonas aeruginosa | Significant activity | Not specified | [6] |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives | Gram-positive and Gram-negative bacteria | Antibacterial action | Moderate to high | [9] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Anti-HIV Activity of Haloanilines
The potential anti-HIV activity of this compound has been suggested, with a proposed mechanism involving the blockage of electron transfer in viral DNA polymerases.[7][8] However, specific IC50 values are not available in the reviewed literature. Research on other aniline derivatives has shown promising anti-HIV activity.
| Compound Class | Target | Endpoint | Value | Reference |
| α-anilinophenylacetamide derivatives | HIV-1 | IC50 | As low as 13 nM | [10] |
| Pyrrolobenzothiazepinones and pyrrolobenzoxazepinones | HIV-1 reverse transcriptase | IC50 | As low as 0.25 µM | [2] |
IC50 (Half maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of haloanilines.
Cytotoxicity Assays
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the haloaniline compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The amount of color produced is directly proportional to the number of viable cells.[11]
2. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Prepare and treat cells with haloaniline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product using a microplate reader at the appropriate wavelength (e.g., 490 nm). The amount of color is proportional to the amount of LDH released, which indicates the level of cytotoxicity.[5][7]
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the haloaniline compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the haloaniline that shows no visible growth of the microorganism.[12][13]
Mandatory Visualization
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity assessment of haloanilines.
Proposed Signaling Pathway for Haloaniline-Induced Cytotoxicity
Caption: A hypothesized pathway for haloaniline-induced cytotoxicity.
Conclusion
The biological activity of haloanilines is a complex interplay of their structural features. While this compound shows promise as a scaffold for developing new therapeutic agents, a clear lack of quantitative biological data hinders a direct and comprehensive comparison with its analogs. The available data on other dichloroanilines and chloro-nitroanilines suggest that the position of the chloro and nitro substituents significantly impacts cytotoxicity and nephrotoxicity. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound to fully understand its therapeutic potential and toxicological profile. The experimental protocols and proposed signaling pathway provided in this guide offer a framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Buy this compound | 65078-77-5 [smolecule.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. pnas.org [pnas.org]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
Comparative Analysis of N-Substituted Nitroaniline Analogs in Preclinical Research
A detailed guide for researchers and drug development professionals on the synthesis, anticancer, and antimicrobial properties of N-substituted nitroaniline analogs, supported by comparative experimental data and mechanistic insights.
N-substituted nitroaniline derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for developing novel therapeutic agents. The presence of a nitro group, an electron-withdrawing moiety, is often crucial to their mechanism of action. This guide provides a comprehensive comparison of various N-substituted nitroaniline analogs, focusing on their performance in anticancer and antimicrobial studies. The information is presented to aid researchers, scientists, and drug development professionals in their ongoing efforts to explore and optimize these promising molecules.
Comparative Anticancer Activity
A range of N-substituted nitroaniline analogs have been synthesized and assessed for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in Table 1. The data reveals a wide spectrum of activity, with IC50 values spanning from the nanomolar to the micromolar range, highlighting the significant influence of the N-substituent on cytotoxic potency.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Methylphenyl | HCT116 | 0.0059 |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |
| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 |
| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline (B44862) Derivatives. This table presents the IC50 values of various derivatives against different cancer cell lines, demonstrating the impact of different N-substituents on their cytotoxic potency.[1]
Comparative Antimicrobial Activity
In addition to their anticancer properties, N-substituted nitroaniline analogs have demonstrated notable potential as antimicrobial agents. Their efficacy against a variety of bacterial and fungal strains is presented in Table 2, with Minimum Inhibitory Concentration (MIC) values indicating their potency. The mechanism of antimicrobial action is often linked to the reduction of the nitro group, which generates reactive nitrogen species that can damage cellular components like DNA and proteins.[2]
| Compound ID | N-Substituent | Microbial Strain | MIC (µg/mL) |
| 4a | Diamide derivative | Staphylococcus aureus | - |
| 4b | Diamide derivative | Escherichia coli | - |
| 5a | Thiazole derivative | Staphylococcus aureus | - |
| 5b | Thiazole derivative | Escherichia coli | - |
Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) values of different derivatives against various bacterial and fungal strains. (Note: Specific MIC values from the cited sources require further extraction).[1]
Signaling Pathways and Mechanism of Action
The anticancer activity of N-substituted nitroaniline derivatives is frequently attributed to their ability to interfere with critical cellular signaling pathways.[1] While the precise mechanisms for many analogs are still under investigation, evidence suggests the involvement of pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.[1] The general structure of N-substituted anilines is a common feature in many kinase inhibitors, where they often act as "hinge-binders" in the ATP-binding pocket of kinases.[3]
One of the proposed mechanisms of action for their anticancer effects is the bioreductive activation of the nitro group under hypoxic conditions, which are characteristic of solid tumors.[1] This process can lead to the formation of cytotoxic reactive species. Furthermore, certain derivatives have been shown to act as kinase inhibitors, targeting key players in cell proliferation and survival pathways.
Below is a generalized diagram illustrating a potential mechanism of action where an N-substituted nitroaniline derivative inhibits a kinase in a signaling pathway, leading to the downregulation of transcription factors involved in cell proliferation.
Figure 1. General mechanism of kinase inhibition by N-substituted nitroaniline analogs.
Experimental Protocols
To ensure the reproducibility and further exploration of these compounds, detailed experimental protocols for their synthesis and key biological assays are provided below.
Synthesis of N-Substituted 2-Nitroaniline Derivatives
A common and efficient method for synthesizing N-substituted 2-nitroanilines involves the nucleophilic aromatic substitution reaction of 2-chloronitrobenzene with a substituted aniline (B41778) in the presence of a base.[1]
Example Protocol:
-
A mixture of 2-chloronitrobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is heated at 120 °C for 8-12 hours.[1]
-
The reaction progress is monitored by thin-layer chromatography.[1]
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.[1]
-
The precipitated solid is filtered, washed with water, and dried.[1]
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[1]
Figure 2. General workflow for the synthesis of N-substituted 2-nitroaniline analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted nitroaniline derivatives and incubate for another 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate the plate for 4 hours at 37 °C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]
Figure 3. Step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[1]
-
Serial Dilution: Serially dilute the N-substituted nitroaniline derivatives in the broth in a 96-well microtiter plate.[1]
-
Inoculation: Inoculate each well with the microbial suspension.[1]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[1]
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
References
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-6-nitroaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 2,3-Dichloro-6-nitroaniline is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled[1]. It is also toxic to aquatic life with long-lasting effects[2]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
All personnel handling this compound must use appropriate personal protective equipment. The following table summarizes the required PPE as specified in safety data sheets.
| Protective Equipment | Specifications | Citations |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |
| Hand Protection | Chemical impermeable gloves that have been inspected prior to use. Use proper glove removal technique. | [2][3] |
| Body Protection | Fire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended. | [2][3] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Work should be conducted under a hood. | [3][4] |
Safe Handling Procedures:
-
Handle in a well-ventilated place[2].
-
Use non-sparking tools[2].
-
Prevent fire caused by electrostatic discharge steam[2].
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak[2].
-
Ensure Adequate Ventilation: Use personal protective equipment, including appropriate respiratory protection[2][3].
-
Prevent Further Spillage: If it is safe to do so, prevent further leakage[2]. Do not let the chemical enter drains[2][3].
-
Contain and Clean Up: Collect the spilled material and arrange for disposal. Keep the chemical in suitable, closed containers for disposal[2][3]. Avoid generating dust[3][4].
Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service or a chemical destruction plant[2][3]. Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed[2].
Step-by-Step Guide for Preparing this compound for Disposal:
-
Segregation and Labeling:
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Label the hazardous waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the percentage composition if it is part of a mixture[6].
-
-
Containerization:
-
Use a container that is compatible with the chemical. The original container is often a suitable choice[6].
-
Ensure the container is in good condition, free from leaks or damage. If a container is leaking, it should be over-packed into a larger, compatible container with a tight-fitting lid[6].
-
Keep the container tightly capped at all times, except when adding waste[6].
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Complete any required hazardous material pickup request forms, providing an accurate description of the waste[6].
-
Disposal of Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning[2].
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill[2].
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method[2].
Below is a logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
It is important to note that specific disposal regulations may vary by location. Always consult your institution's safety protocols and local, state, and federal regulations to ensure full compliance.
References
Essential Safety and Operational Guide for 2,3-Dichloro-6-nitroaniline
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2,3-Dichloro-6-nitroaniline, ensuring the well-being of laboratory personnel and compliance with environmental regulations. The following information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C6H4Cl2N2O2 | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 101 - 103 °C | [2] |
Hazard Identification and Classification
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Hazardous to the aquatic environment, long-term | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |
This data is aggregated from multiple sources and may vary slightly between suppliers.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The level of PPE may be adjusted based on the specific laboratory risk assessment.
| Protection Level | Equipment | Standard |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | EN 166 (EU) or NIOSH (US) approved.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after. | EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body Protection | A complete suit protecting against chemicals, or a lab coat/chemical-resistant apron.[3][5] | EN 14605 or EN 13034 for chemical suits.[6] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] Work should be conducted in a well-ventilated area or under a fume hood.[5] | NIOSH (US) or CEN (EU) approved respirators.[3] |
Experimental Protocols: Handling and Storage
Safe Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][7] All personnel must be trained on the hazards and safe handling procedures for this compound.
-
Engineering Controls: All work with this substance should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3][8]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Weighing and Transferring: When weighing or transferring the solid material, do so carefully to minimize dust generation. Use non-sparking tools.[4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.[2][8]
-
Contaminated Clothing: Immediately remove and launder any contaminated clothing before reuse.[2][8]
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]
-
The storage area should be locked up or accessible only to qualified or authorized personnel.[8]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment: Prevent the spill from entering drains or waterways.[3][4]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust creation.[3] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
General Advice: In case of exposure, consult a physician and show them the safety data sheet.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Disposal Plan
Improper disposal of this compound is strictly prohibited due to its toxicity to aquatic life.[4][5]
-
Waste Identification: All materials contaminated with this compound, including the chemical itself, used gloves, absorbent materials, and empty containers, must be classified as hazardous waste.[5]
-
Containerization: Collect waste in a designated, compatible, and properly labeled container. The label must include the words "HAZARDOUS WASTE" and the chemical name.[9] Keep the container tightly closed except when adding waste.[9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, methanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, but the label should be defaced.[5]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.[3][5] Do not mix with other waste streams.[9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. molcore.com [molcore.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
